3,6-Dibromo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUZQPJNJJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646268 | |
| Record name | 3,6-Dibromo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-84-6 | |
| Record name | 3,6-Dibromo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromo-1H-indazole: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-1H-indazole is a halogenated heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid bicyclic structure, featuring bromine atoms at the 3 and 6 positions, provides strategic points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies related to this compound. It includes detailed experimental protocols for its synthesis and subsequent functionalization, along with a discussion of its potential applications in targeting key signaling pathways relevant to cancer therapy.
Chemical Structure and Properties
This compound is a derivative of indazole, an aromatic heterocyclic organic compound. The structure consists of a fused benzene and pyrazole ring system, with bromine substituents at positions 3 and 6.
// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,1.5!"]; C3a [label="C", pos="0,2!"]; C4 [label="C", pos="0.866,1.5!"]; C5 [label="C", pos="0.866,0.5!"]; C6 [label="C", pos="0,-0.5!"]; C7 [label="C", pos="-0.866,-0.5!"]; C7a [label="C", pos="-1.732,0!"]; H1 [label="H", pos="0.5,-0.1!"]; Br3 [label="Br", pos="-1.732,2.5!"]; Br6 [label="Br", pos="0,-1.5!"]; H4 [label="H", pos="1.732,1.8!"]; H5 [label="H", pos="1.732,0.2!"]; H7 [label="H", pos="-1.732,-1!"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N2; C3a -- C7a [style=invis];
// Aromatic ring indication (optional, can be tricky to represent well) // You can add a circle in the center of the rings // center_benzene [shape=point, pos="0.288,0.833!"]; // center_pyrazole [shape=point, pos="-0.577,0.833!"];
// Substituent bonds N1 -- H1; C3 -- Br3; C6 -- Br6; C4 -- H4; C5 -- H5; C7 -- H7; } }
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound are predicted through computational models.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 885521-84-6 | [1] |
| Molecular Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | >210°C (dec.) (for 3,6-diiodo-1H-indazole) | [2] |
| Boiling Point | 390.8 ± 22.0 °C at 760 mmHg (Predicted) | - |
| Density | 2.2 ± 0.1 g/cm³ (Predicted) | - |
| Flash Point | 190.2 ± 22.3 °C (Predicted) | - |
| logP | 3.08 (Predicted) | - |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
Spectroscopic Data (Predicted and Analog-Based)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~7.8 | d | 1H | H4 |
| ~7.6 | s | 1H | H7 |
| ~7.4 | d | 1H | H5 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~141 | C7a |
| ~130 | C3 |
| ~128 | C5 |
| ~124 | C4 |
| ~122 | C3a |
| ~118 | C6 |
| ~115 | C7 |
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | N-H stretch |
| 1620-1600 | C=C aromatic stretch |
| 1500-1450 | C=N stretch |
| 850-750 | C-H aromatic out-of-plane bend |
| 700-550 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Exact Mass | 273.87412 u |
| Monoisotopic Mass | 273.87412 u |
| Major Predicted Fragments (m/z) | 274, 195, 116, 89 |
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted aniline. The following is a proposed synthetic protocol based on established methods for analogous compounds.[3]
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Bromo-1H-indazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-1H-indazole (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of bromine (1.1 equivalents) in acetic acid can be added dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 4-6 hours or until completion.
-
Work-up: Once the reaction is complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Development
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Bromo-substituted indazoles, such as this compound, are particularly valuable as they serve as versatile intermediates for the synthesis of more complex molecules through cross-coupling reactions.
Kinase Inhibitors
A significant application of indazole derivatives is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, the natural substrate for kinases, allowing indazole-based compounds to act as competitive inhibitors.
The bromine atoms on this compound can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the systematic introduction of various substituents to probe the ATP-binding pocket of different kinases and optimize inhibitor potency and selectivity.
Figure 3: Key cross-coupling reactions for the functionalization of this compound.
Targeting VEGFR and PLK4 Signaling Pathways
Derivatives of bromo-indazoles have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[4][5]
VEGFR Signaling: VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8][9] Inhibiting VEGFR signaling can starve tumors of their blood supply.
Figure 4: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by a 3,6-disubstituted indazole derivative.
PLK4 Signaling: PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[10][11][12][13][14] Inhibiting PLK4 can disrupt cancer cell division.
Figure 5: Simplified PLK4 signaling pathway and the potential point of inhibition by a 3,6-disubstituted indazole derivative.
Experimental Protocols for Further Development
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system under an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Protocol for In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Purified kinase (e.g., VEGFR-2, PLK4)
-
Kinase-specific substrate and ATP
-
Synthesized 3,6-disubstituted indazole derivatives
-
ADP-Glo™ Kinase Assay Kit
-
Assay plates and a plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC₅₀ value for the test compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical handles allow for diverse functionalization through robust and well-established synthetic protocols like the Suzuki-Miyaura coupling. The indazole scaffold is a well-recognized pharmacophore for kinase inhibition, and derivatives of this compound hold promise for the development of novel therapeutics targeting key signaling pathways in oncology, such as those mediated by VEGFR-2 and PLK4. This guide provides a foundational resource for researchers to facilitate the synthesis, characterization, and further development of this important chemical entity.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3,6-Dibromo-1H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in oncology.[1][2][3] The data and protocols presented herein serve as a critical resource for professionals engaged in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in both synthetic and biological contexts. While specific experimental data for this exact molecule is sparse in publicly available literature, properties can be estimated based on data from structurally related analogs and computational predictions.
Table 1: Physicochemical Data for this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 6-Bromo-3-iodo-1H-indazole[4] | 6-Bromo-1H-indazole[5][6] | 5-Bromo-1H-indazole |
| Molecular Formula | C₇H₄Br₂N₂ | C₇H₄BrIN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | ~275.93 g/mol | 322.93 g/mol | 197.03 g/mol | 197.03 g/mol |
| Appearance | White to off-white solid (predicted) | Not specified | White to yellow to tan to brown solid | Powder |
| Melting Point | Not available | Not available | 180-186 °C | 123-127 °C |
| LogP (Calculated) | Not available | 2.93 | 2.3 - 2.6 | Not available |
| Topological Polar Surface Area (TPSA) | Not available | 28.68 Ų | Not available | Not available |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
Note: Properties for this compound are largely inferred due to a lack of direct experimental data in the searched literature. Data for related compounds are provided for comparison.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and analysis of this compound. The following protocols are based on established methods for the synthesis and analysis of similar brominated indazole derivatives.
1. Synthesis of Halogenated Indazoles
The synthesis of di-halogenated indazoles often involves the halogenation of a suitable indazole precursor. A representative protocol for the iodination of 6-bromo-1H-indazole to yield 6-bromo-3-iodo-1H-indazole is presented below, which can be adapted for the synthesis of this compound, likely by using a brominating agent instead of iodine.[1][7]
Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [1][7]
-
Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equivalent) in Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2.0 equivalents) to the solution.
-
Halogenation: Add a solution of iodine (I₂, 1.5 equivalents) in DMF dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which should result in the precipitation of a white solid.
-
Isolation: Filter the solid and dry it to obtain the 6-bromo-3-iodo-1H-indazole product.
A general workflow for the synthesis and purification of a halogenated indazole is depicted below.
2. Quality Control and Analytical Methods
Ensuring the purity and identity of synthesized this compound is paramount. A standard quality control workflow involves spectroscopic and chromatographic techniques.[6][8]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment [6]
-
Sample Preparation: Accurately weigh and dissolve the 6-Bromo-1H-indazole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common starting point.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the purity of the compound based on the area percentage of the main peak.
The general workflow for quality control is illustrated in the diagram below.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Spectrometric Profiling of 3,6-Dibromo-1H-indazole: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the spectral data for 3,6-dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, supported by detailed experimental protocols and a visual representation of the analytical workflow.
While a complete set of publicly available experimental spectra for this compound is limited, this guide consolidates available data for structurally similar compounds, namely 6-bromo-1H-indazole and 6-bromo-3-iodo-1H-indazole, to provide a robust predictive framework for its characterization.
Quantitative Data Summary
The following tables summarize the expected and observed spectral data for this compound and its close analogs. It is crucial to note that where experimental data for the target molecule is unavailable, predicted values or data from related compounds are provided for guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency | Reference |
| 6-Bromo-1H-indazole | 8.03 | s | 1H | H3 | CD₃OD | 400 MHz | [1] |
| 7.67-7.72 | m | 2H | H4, H7 | ||||
| 7.24-7.26 | m | 1H | H5 | ||||
| 6-Bromo-3-iodo-1H-indazole | 13.62 | s | 1H | NH | DMSO-d₆ | 400 MHz | [2] |
| 7.82 | d, J = 1.5 Hz | 1H | H7 | ||||
| 7.40 | d, J = 8.6 Hz | 1H | H4 | ||||
| 7.33 | dd, J = 8.6, 1.6 Hz | 1H | H5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~142 | C7a |
| ~138 | C3 |
| ~128 | C5 |
| ~125 | C4 |
| ~121 | C7 |
| ~117 | C6 (C-Br) |
| ~112 | C3a |
Note: The ¹³C NMR data for this compound is predicted based on established substituent effects on the indazole ring system. Experimental data for 6-bromo-1H-indazole suggests the C3 carbon appears around ~135.0 ppm.[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Notes | Reference |
| 6-Bromo-3-iodo-1H-indazole | ESI | 322.9 | Corresponds to the protonated molecule. | [2] |
| This compound (Predicted) | ESI | 274.9, 276.9, 278.9 | Predicted isotopic pattern for two bromine atoms. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |
| 1500-1450 | Medium-Strong | C=N stretch |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-550 | Strong | C-Br stretch |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
The following are generalized methodologies for the acquisition of spectral data for indazole derivatives.
NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Transfer the solution to a clean NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary for ¹³C due to the low natural abundance of the isotope.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system (LC-MS).
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern, which will be characteristic for a dibrominated compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,6-Dibromo-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted indazoles. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, alongside a comprehensive experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data
The chemical environment of the protons in this compound is primarily influenced by the electron-withdrawing effects of the bromine atoms and the electronic structure of the indazole ring. The predicted ¹H NMR data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.50 | Doublet (d) | JH4-H5 ≈ 8.5 | 1H |
| H-5 | ~ 7.20 | Doublet of Doublets (dd) | JH5-H4 ≈ 8.5, JH5-H7 ≈ 1.5 | 1H |
| H-7 | ~ 7.85 | Doublet (d) | JH7-H5 ≈ 1.5 | 1H |
| N-H | > 10.0 | Broad Singlet (br s) | - | 1H |
Note: Predicted values are based on analysis of related bromo-substituted and other substituted indazole compounds. Actual experimental values may vary based on solvent and spectrometer frequency.
Structural and Spectral Rationale
The predicted chemical shifts and coupling patterns can be rationalized as follows:
-
H-7: This proton is situated between a bromine atom and the pyrazole ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-4: This proton is adjacent to the pyrazole ring and is expected to be a doublet due to coupling with H-5.
-
H-5: This proton will experience coupling from both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.
-
N-H: The proton on the nitrogen of the pyrazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that readily dissolves the compound should be chosen. Common choices for indazole derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated chloroform (CDCl₃), or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, etc.), and coupling constants (J) for each signal.
Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions between the aromatic protons of this compound.
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Dibromo-1H-indazole
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,6-Dibromo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its fragmentation behavior, along with detailed experimental protocols and data presentation to support research and analytical activities.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities. The introduction of halogen atoms, such as bromine, can significantly influence their physicochemical properties and metabolic pathways. Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. Understanding the fragmentation patterns of halogenated indazoles like this compound is crucial for their unambiguous identification in complex matrices.
Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of fragmentation events to produce a unique mass spectrum. The fragmentation of the indazole core, coupled with the characteristic isotopic signature of bromine, provides a definitive fingerprint for this molecule.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by mass spectrometry is provided below.
Objective: To determine the molecular weight and elucidate the fragmentation pathway of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as methanol or ethyl acetate.
-
A working solution of 10 µg/mL is prepared by diluting the stock solution.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
Data Presentation: Predicted Mass Spectrum Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions observed in the electron ionization mass spectrum of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) | Notes |
| 274, 276, 278 | [M]•+ | 100 | Molecular ion peak with characteristic A, A+2, A+4 pattern for two bromine atoms. |
| 195, 197 | [M - Br]•+ | 40 | Loss of one bromine radical. |
| 116 | [M - 2Br]•+ | 25 | Loss of both bromine radicals. |
| 89 | [C6H5N]•+ | 15 | Fragmentation of the indazole ring. |
| 63 | [C5H3]•+ | 20 | Further fragmentation of the aromatic system. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events involve the loss of bromine atoms and cleavage of the indazole ring.
Caption: Proposed mass spectrometry fragmentation pathway of this compound
Crystal Structure of 3,6-Dibromo-1H-indazole: A Technical Guide
Disclaimer: As of the latest literature search, the specific crystal structure of 3,6-Dibromo-1H-indazole has not been publicly deposited or published. This guide will therefore provide a detailed analysis of a closely related and structurally characterized compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole , to serve as a representative example for the crystallographic properties of substituted indazoles. Methodologies for the synthesis of related bromo-indazoles are also presented.
Introduction to Indazoles
Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases. The substitution pattern on the indazole core is critical for its biological activity, and a thorough understanding of its structural chemistry is paramount for rational drug design.
Crystallographic Data Presentation
The following table summarizes the single-crystal X-ray diffraction data for the representative compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
| Parameter | Value |
| Empirical Formula | C₁₀H₆BrN₃O₂ |
| Formula Weight | 280.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.6573(3) Å |
| b = 4.1650(1) Å | |
| c = 17.4566(3) Å | |
| α = 90° | |
| β = 102.659(1)° | |
| γ = 90° | |
| Volume | 1039.78(4) ų |
| Z | 4 |
| Temperature | 295 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.789 Mg/m³ |
| Absorption Coefficient | 3.94 mm⁻¹ |
| Reflections Collected | 14908 |
| Independent Reflections | 3137 |
| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.079 |
| Data / Restraints / Params | 3137 / 0 / 149 |
Experimental Protocols
Detailed methodologies for the synthesis of halogenated indazoles are crucial for researchers. Below are protocols for the synthesis of a di-halogenated indazole and the representative compound.
Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the synthesis of a di-halogenated indazole, which is structurally analogous to the target compound, this compound.[1]
-
Dissolution: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).
-
Iodination: Prepare a solution of iodine (I₂) (15 mmol, 1.5 equiv.) in DMF (8 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will result in the precipitation of a white solid.
-
Isolation: Filter the solid and dry it to yield 6-Bromo-3-iodo-1H-indazole.[1]
Synthesis and Crystallization of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole
-
Reaction Setup: In a flask, combine 3-Bromo-6-nitroindazole (1.2 g, 5 mmol), propargyl bromide (1.2 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), and tetra-n-butylammonium bromide (0.5 mmol) in tetrahydrofuran (THF) (40 ml).
-
Reaction: Stir the mixture for 24 hours.
-
Filtration: Filter the reaction mixture to remove solid residues.
-
Solvent Removal: Remove the THF under vacuum.
-
Purification: Separate the product by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system.
-
Crystallization: The purified compound is obtained as yellow crystals suitable for X-ray diffraction.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted indazole derivative.
Representative Signaling Pathway: Kinase Inhibition
Indazole derivatives are well-known as potent inhibitors of various protein kinases, which are crucial in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The diagram below represents a simplified, generic signaling pathway where an indazole derivative acts as a kinase inhibitor.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, analysis of structurally similar compounds provides valuable insights into the molecular geometry and packing of this important class of heterocycles. The synthetic protocols outlined herein offer robust methods for accessing di-halogenated indazoles, which serve as versatile intermediates for the development of novel therapeutic agents. The role of indazole derivatives as kinase inhibitors highlights the significance of this scaffold in targeting key signaling pathways implicated in various diseases. Further crystallographic studies on a wider range of substituted indazoles will undoubtedly contribute to the advancement of structure-based drug design.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,6-Dibromo-1H-indazole: A Technical Guide
For Immediate Release
The importance of solubility in drug development cannot be overstated. A compound's solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[1][2][3][4] For poorly soluble compounds, challenges in formulation can arise, potentially hindering their progression through the drug development pipeline.[3][4] Therefore, a thorough understanding and empirical determination of a compound's solubility is a foundational step in its evaluation as a potential therapeutic agent.
Data Presentation: A Framework for Solubility Analysis
To ensure clarity and comparability of solubility data for 3,6-Dibromo-1H-indazole, it is recommended to present the empirically determined values in a structured format. The following table provides a template for recording and comparing the thermodynamic solubility of the compound in a range of organic solvents at a specified temperature.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |
| e.g., Methanol | 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | 25 | e.g., HPLC-UV | ||
| e.g., Isopropanol | 25 | e.g., HPLC-UV | ||
| e.g., Acetone | 25 | e.g., HPLC-UV | ||
| e.g., Acetonitrile | 25 | e.g., HPLC-UV | ||
| e.g., Ethyl Acetate | 25 | e.g., HPLC-UV | ||
| e.g., Dichloromethane | 25 | e.g., HPLC-UV | ||
| e.g., Tetrahydrofuran (THF) | 25 | e.g., HPLC-UV | ||
| e.g., Dimethylformamide (DMF) | 25 | e.g., HPLC-UV | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC-UV |
Experimental Protocols: Determining Solubility
The following sections detail the robust methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[5][6] This method measures the concentration of a compound in a saturated solution at equilibrium.
Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a constant temperature to reach equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in the early stages of drug discovery for high-throughput screening of large numbers of compounds.[7][8][9] It typically involves dissolving the compound in a high-concentration stock solution (usually in DMSO) and then diluting it into an aqueous or organic solvent.
Objective: To rapidly assess the apparent solubility of this compound in various solvents under non-equilibrium conditions.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader (nephelometer, UV-Vis spectrophotometer)
Procedure (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Add the selected organic solvents to the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound, signifying that its solubility limit has been exceeded. The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.
Visualization of Methodologies
The selection of an appropriate solvent and the determination of solubility follow a logical progression. The following diagram illustrates a typical workflow for this process.
Caption: A workflow for solvent screening and solubility determination.
This technical guide provides a foundational framework for the systematic evaluation of the solubility of this compound. By employing these standardized protocols, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
Tautomerism in 3,6-Dibromo-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A crucial aspect of their chemical behavior is the phenomenon of annular tautomerism, which significantly influences their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive examination of the tautomerism in 3,6-dibromo-1H-indazole. While direct experimental studies on the tautomeric equilibrium of this specific molecule are not extensively reported in publicly accessible literature, this document synthesizes information from analogous substituted indazoles and foundational principles of physical organic chemistry to provide a detailed overview. This guide covers the theoretical basis of tautomerism in the indazole ring, predicted tautomeric preferences for the 3,6-dibromo substituted system, and detailed experimental protocols for its empirical study.
Introduction to Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common tautomers are the 1H-indazole and 2H-indazole forms.[1] Generally, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable and therefore predominates under most conditions, including in the gas phase, in solution, and in the solid state. The 2H-indazole, with a quinonoid structure, is typically higher in energy.[2]
The position of substituents on the indazole ring can influence the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the relative stabilities of the tautomers. For drug development professionals, understanding the predominant tautomeric form is critical as it affects molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.[3]
Tautomeric Equilibrium in this compound
Direct quantitative data on the tautomeric equilibrium of this compound is scarce. However, based on the known principles of indazole chemistry, the 1H-tautomer is expected to be the major form. The bromine atoms at the 3- and 6-positions are electron-withdrawing groups, which can influence the electron density of the heterocyclic ring and potentially affect the relative stabilities of the tautomers.
To definitively determine the tautomeric preference and the equilibrium constant (KT) for this compound, detailed experimental and computational studies are required.
References
Navigating the Landscape of Dibromoindazoles: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and therapeutic potential of dibromo-substituted 1H-indazoles, with a focus on the 3,6-dibromo isomer.
Core Chemical Properties and Data
The indazole core is a prominent scaffold in medicinal chemistry, recognized for its role in developing protein kinase inhibitors and other therapeutic agents.[1][2] Brominated indazoles, in particular, serve as versatile intermediates for creating diverse molecular architectures through cross-coupling reactions.[2]
Quantitative data for various bromo- and dibromo-1H-indazole derivatives are summarized below to provide a comparative reference for the predicted properties of 3,6-Dibromo-1H-indazole.
| Property | 5,6-Dibromo-1H-indazole[3] | 6-Bromo-3-iodo-1H-indazole[4] | 3,5-Dibromo-1-Methyl-1H-indazole[5] | 6-bromo-3-methyl-1H-indazole[6] |
| CAS Number | 1781019-74-6 | 885521-88-0 | 52088-11-6 | 7746-27-2 |
| Molecular Formula | C₇H₄Br₂N₂ | C₇H₄BrIN₂ | C₈H₆Br₂N₂ | C₈H₇BrN₂ |
| Molecular Weight | 275.93 g/mol | 322.93 g/mol | 289.96 g/mol | 211.06 g/mol |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | 28.68 Ų | Not available | 28.7 Ų |
| LogP | 3.0879 | 2.93 | Not available | 2.6 |
Synthesis and Experimental Protocols
The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted anilines or related precursors.[2][7] The introduction of bromine atoms onto the indazole ring can be accomplished through direct bromination or by using brominated starting materials.
General Synthesis of the 1H-Indazole Core
A common strategy for synthesizing the 1H-indazole core involves the diazotization of a substituted 2-methylaniline followed by intramolecular cyclization.[8]
Experimental Protocol: Diazotization and Cyclization
-
Acetylation: Dissolve the starting 2-methylaniline derivative in a suitable solvent like chloroform. Add acetic anhydride while maintaining the temperature below 40°C.
-
Cyclization: To the reaction mixture, add potassium acetate followed by an alkyl nitrite (e.g., isoamyl nitrite). Heat the mixture to reflux (around 68°C) and maintain for an extended period (e.g., 20 hours).
-
Work-up: After completion, cool the reaction mixture and neutralize it to precipitate the indazole product.
-
Purification: The crude product can be purified using standard techniques such as column chromatography.
Bromination of the Indazole Ring
Direct bromination of the 1H-indazole core can be challenging due to potential side reactions and lack of regioselectivity. Over-bromination can lead to the formation of di- or tri-bromo substituted indazoles.[7] A more controlled approach involves the synthesis of a specific bromo-indazole isomer from a brominated precursor. For the synthesis of this compound, a plausible, though not explicitly documented, route would start from a 4-bromo-2-methylaniline derivative and involve a subsequent bromination step at the 3-position.
Experimental Protocol: Bromination at the 3-Position
-
Dissolution: Dissolve the 6-bromo-1H-indazole precursor in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium hydroxide (KOH).
-
Brominating Agent: Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Applications in Drug Development and Biological Significance
The indazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][9][10] Indazole derivatives are particularly prominent as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[2]
The bromine atoms on the indazole ring serve as crucial handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are commonly employed to introduce new functionalities at the brominated positions.[2]
While specific biological data for this compound is not available, the known activities of other brominated and dibrominated indazoles suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific isomer is warranted to explore its full potential in drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. parchem.com [parchem.com]
- 6. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Genesis of 3,6-Dibromo-1H-indazole: A Technical Exploration of its Synthesis
For researchers, scientists, and professionals in the field of drug development, the indazole scaffold represents a cornerstone in the design of novel therapeutics. Among its many derivatives, 3,6-Dibromo-1H-indazole stands as a crucial, albeit modestly documented, building block. This technical guide delves into the discovery and plausible first synthesis of this important molecule, providing a comprehensive overview of its synthetic pathway, experimental protocols, and characterization.
While a singular, seminal publication heralding the "discovery" of this compound remains elusive in readily accessible scientific literature, its existence and utility are well-established through its commercial availability and its appearance as an intermediate in various patented synthetic routes. The synthesis of this di-brominated indazole likely emerged from the broader exploration of halogenated indazoles, a class of compounds recognized for their versatile reactivity in medicinal chemistry.
Plausible Synthetic Pathway and Experimental Protocol
The most probable and historically logical route to the first synthesis of this compound involves the direct bromination of a mono-brominated precursor, specifically 6-Bromo-1H-indazole. This approach leverages the known reactivity of the indazole ring system towards electrophilic substitution.
Table 1: Key Reaction Components and Conditions
| Reactant/Reagent | Molecular Formula | Role | Key Considerations |
| 6-Bromo-1H-indazole | C₇H₅BrN₂ | Starting Material | Commercially available or synthesized via established methods. |
| Bromine (Br₂) | Br₂ | Brominating Agent | Highly corrosive and toxic; requires careful handling. |
| Acetic Acid (CH₃COOH) | C₂H₄O₂ | Solvent | Provides a polar, acidic medium for the reaction. |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | Quenching Agent | Neutralizes excess bromine after the reaction. |
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on established methods for the bromination of indazoles.
-
Dissolution: In a well-ventilated fume hood, dissolve 6-Bromo-1H-indazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine. The disappearance of the bromine's reddish-brown color indicates complete quenching.
-
Precipitation and Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of water to remove any residual acetic acid and salts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization Data
While a definitive set of characterization data from the very first synthesis is not available, the expected analytical data for this compound, based on its structure and data from analogous compounds, is summarized below.
Table 2: Predicted Physicochemical and Spectroscopic Data
| Property | Expected Value/Characteristics |
| Molecular Formula | C₇H₄Br₂N₂ |
| Molecular Weight | 275.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not definitively reported, but expected to be higher than 6-bromo-1H-indazole (approx. 180-185 °C). |
| ¹H NMR | Aromatic protons would show characteristic shifts and coupling patterns, with the proton at the 7-position being the most downfield. The N-H proton would appear as a broad singlet. |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbons attached to bromine would show characteristic shifts. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Synthetic Workflow Diagram
The logical flow of the synthesis of this compound can be visualized as follows:
Significance in Drug Discovery
The presence of two bromine atoms on the indazole scaffold of this compound offers medicinal chemists a versatile platform for further functionalization. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. This capability is crucial for the structure-activity relationship (SAR) studies that are fundamental to the drug discovery process. Although no specific signaling pathways are directly modulated by this compound itself, its derivatives are key components in the synthesis of potent inhibitors of various kinases and other biological targets implicated in diseases such as cancer and inflammatory disorders.
The logical relationship for its application in drug discovery can be represented as follows:
Navigating the Synthesis and Procurement of 3,6-Dibromo-1H-indazole: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and utilization of 3,6-Dibromo-1H-indazole. While not a readily available catalog item, this document outlines potential pathways for its acquisition through custom synthesis, provides a plausible synthetic protocol based on established methodologies, and details essential quality control procedures.
Sourcing and Procurement: A Focus on Custom Synthesis
Our investigation reveals that this compound (CAS No. 885521-84-6) is not consistently stocked by major chemical suppliers. Therefore, researchers will likely need to engage a company specializing in custom chemical synthesis. The following table provides a list of potential suppliers who offer custom synthesis services and have a portfolio of related brominated indazole compounds, suggesting the capability to synthesize the target molecule.
| Supplier Category | Potential Vendors | Rationale for Inclusion |
| Custom Synthesis Specialists | Pharmaffiliates | Offers a wide range of pharmaceutical intermediates and custom synthesis services. |
| Ambeed | Provides a diverse catalog of building blocks and offers custom synthesis. | |
| ChemScene | Specializes in bioactive small molecules and provides custom synthesis services. | |
| BLD Pharm | Offers a broad range of reagents and intermediates with custom synthesis capabilities. | |
| Suppliers of Related Compounds | Sigma-Aldrich (Merck) | Lists numerous brominated indazole derivatives, indicating expertise in this chemical space. |
| Oakwood Chemical | Provides various substituted indazoles and offers custom synthesis. | |
| Biosynth | Offers a range of complex organic molecules and custom synthesis services. |
Proposed Synthesis Protocol for this compound
The following experimental protocol is a proposed synthetic route adapted from established methods for the synthesis of substituted indazoles, particularly the synthesis of 6-bromo-3-iodo-1H-indazole.[1] This procedure should be performed by trained chemists in a suitable laboratory setting.
Reaction Scheme:
A potential one-step bromination of 6-Bromo-1H-indazole.
Materials and Reagents:
-
6-Bromo-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure.
-
Extraction: To the resulting aqueous residue, add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Quality Control and Characterization
Rigorous quality control is imperative to ensure the identity and purity of the synthesized this compound. The following analytical methods are recommended:
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound.[2][3][4][5] | A single major peak corresponding to the product with purity ≥95%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, and coupling patterns will be indicative of the dibrominated indazole core. |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic pattern.[6][7][8] | The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing two bromine atoms.[7] |
Experimental Workflow for Quality Control:
A typical workflow for the quality control of synthesized this compound.
Potential Application in Signaling Pathways
Substituted indazoles are a class of privileged scaffolds in medicinal chemistry, often targeting protein kinases. While the specific targets of this compound are not yet fully elucidated, its derivatives could potentially modulate various signaling pathways implicated in diseases such as cancer.[1] Below is a representative diagram of a generic kinase signaling pathway that could be investigated.
A generic MAPK signaling pathway potentially targeted by indazole derivatives.
This guide provides a foundational framework for researchers to procure and validate this compound for their research endeavors. Due to the necessity of custom synthesis, close collaboration with a reputable chemical synthesis company is highly recommended to ensure the quality and timely delivery of this important research compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 3,6-Dibromo-1H-indazole, a valuable building block in medicinal chemistry. The synthesis commences with the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization to yield 6-Bromo-1H-indazole. Subsequent regioselective bromination at the C3 position affords the final product. This document outlines detailed experimental procedures, summarizes key quantitative data, and includes visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents, notably as kinase inhibitors for cancer treatment.[1] The specific compound, this compound, serves as a versatile intermediate, allowing for further functionalization at two distinct positions, thereby enabling the generation of diverse molecular libraries for drug discovery. The synthetic route detailed herein is robust and scalable, beginning from the readily available precursor, 4-bromo-2-methylaniline.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of 6-Bromo-1H-indazole: This step involves the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization to form the indazole ring.[1]
-
Bromination of 6-Bromo-1H-indazole: The intermediate, 6-Bromo-1H-indazole, is then subjected to electrophilic bromination to introduce a bromine atom at the C3 position.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline
This protocol is adapted from a procedure for the large-scale synthesis of 6-Bromo-1H-indazole.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-methylaniline | 186.04 | 95.0 g | 0.511 |
| Chloroform | 119.38 | 0.70 L | - |
| Acetic anhydride | 102.09 | 0.109 L | 1.16 |
| Potassium acetate | 98.14 | 14.6 g | 0.149 |
| Isoamyl nitrite | 117.15 | 0.147 L | 1.16 |
| Concentrated Hydrochloric Acid | 36.46 | 500 mL | - |
| 50% Sodium Hydroxide (aq) | 40.00 | As needed | - |
| Heptane | 100.21 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform. Cool the solution and add 0.109 L of acetic anhydride while ensuring the temperature remains below 40°C.[1]
-
Diazotization and Cyclization: To the reaction mixture, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation. Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.[1]
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[1]
Caption: Workflow for the synthesis of 6-Bromo-1H-indazole.
Step 2: Bromination of 6-Bromo-1H-indazole to this compound
This protocol describes a general method for the C3-bromination of indazoles using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |
| 6-Bromo-1H-indazole | 197.02 | 1.97 g | 10 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 mmol |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.97 g (10 mmol) of 6-Bromo-1H-indazole in 50 mL of acetonitrile.
-
Addition of Brominating Agent: Add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Workflow for the C3-bromination of 6-Bromo-1H-indazole.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Step 1: Synthesis of 6-Bromo-1H-indazole | Step 2: Bromination of 6-Bromo-1H-indazole |
| Starting Material | 4-bromo-2-methylaniline | 6-Bromo-1H-indazole |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform, Heptane | Acetonitrile |
| Reaction Temperature | Reflux at 68°C | Room Temperature |
| Reaction Time | 20 hours | Varies (TLC monitored) |
| Typical Yield | Moderate to High | Good to Excellent |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-bromo-2-methylaniline is toxic and should be handled with care.
-
Acetic anhydride is corrosive.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
Concentrated acids and bases are highly corrosive. Handle with extreme caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-bromo-2-methylaniline. The two-step procedure is well-documented and can be adapted for various scales of production. The resulting product is a key intermediate for the synthesis of a wide array of biologically active molecules, making this protocol highly valuable for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Bromination of 1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the regioselective bromination of 1H-indazole, a critical scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies to achieve bromination at different positions of the indazole ring, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures and workflow visualizations.
Introduction
Indazole and its derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole ring is crucial for modulating these biological activities, and halogenation, particularly bromination, serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions.[1][3] However, the chemical reactivity of the indazole ring is complex, and achieving regioselective bromination can be challenging. This document details reliable protocols for the targeted bromination of 1H-indazole at the C3, C5, and C7 positions.
Regioselective Bromination Strategies
The regioselectivity of 1H-indazole bromination is highly dependent on the choice of brominating agent, solvent, and reaction conditions. Below are summaries and protocols for achieving selective bromination at key positions.
C3-Bromination
The C3 position of indazole is a common site for functionalization. While its reactivity is less than the C3 position of indole, several efficient methods for its bromination have been developed.[4]
A modern and efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound irradiation, offering a rapid and high-yielding route to 3-bromoindazoles.[1][2][5] Traditional methods often employ bromine (Br₂) in solvents like acetic acid or N,N-dimethylformamide (DMF).[1][6] N-Bromosuccinimide (NBS) is also a widely used reagent for C3-bromination in various organic solvents.[3]
C5-Bromination
5-Bromo-1H-indazole is a valuable intermediate. Direct bromination of indazole-3-carboxylic acid with bromine in acetic acid selectively yields 5-bromo-1H-indazole-3-carboxylic acid.[7] Another approach involves the synthesis of the indazole ring from a pre-brominated precursor, such as 4-bromo-2-methylaniline.[8]
C7-Bromination
Regioselective C7 bromination is less common but can be achieved, particularly on 4-substituted 1H-indazoles, using N-bromosuccinimide (NBS).[9] This selectivity can be influenced by the directing effects of substituents on the indazole ring.
Data Presentation: Comparison of Bromination Protocols
The following tables summarize quantitative data for various 1H-indazole bromination protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: C3-Bromination of Indazoles
| Substrate | Brominating Agent | Solvent | Base/Additive | Temperature (°C) | Time | Yield (%) | Product |
| 2H-Indazole | DBDMH | EtOH | Na₂CO₃ | 40 | 30 min | High (not specified) | 3-Bromo-2H-indazole |
| 5-Nitro-1H-indazole | Br₂ | DMF | - | -5 to 40 | 12 h | 95 | 3-Bromo-5-nitro-1H-indazole[6] |
| 4-Nitro-1H-indazole | Br₂ | Acetic Acid / Chloroform | Sodium Acetate | < 25 | 5.5 h | 92 | 3-Bromo-4-nitro-1H-indazole[10] |
| 2-Phenyl-2H-indazole | NBS | EtOH | - | 50 | 2 h | 98 | 3-Bromo-2-phenyl-2H-indazole[11][12] |
| 1H-Indazole | NBS | MeCN | - | Not specified | Not specified | Good | 3-Bromo-1H-indazole[3] |
Table 2: C5 and C7-Bromination of Indazoles
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Product |
| Indazole-3-carboxylic acid | Br₂ | Acetic Acid | 90 | 16 h | 87.5 | 5-Bromo-1H-indazole-3-carboxylic acid[7] |
| 4-Bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite | Chloroform | 68 (reflux) | 20 h | 94 | 5-Bromo-1H-indazole[8] |
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS | Not specified | Not specified | Not specified | Moderate to good | 7-Bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide[9] |
| 3-Fluoro-2-methylaniline | NBS | Acetonitrile | -10 to 10 | 1-2 h | High (multistep) | 5-Bromo-4-fluoro-1H-indazole[13] |
*Note: These entries describe the synthesis of the indazole ring from a brominated precursor, not direct bromination of the indazole core.
Experimental Protocols
Protocol 1: Ultrasound-Assisted C3-Bromination using DBDMH
This protocol is adapted from a novel and efficient method for the site-specific bromination of indazoles at the C3 position.[1][2][5][14]
Materials and Reagents:
-
1H-Indazole derivative
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Ultrasonic bath (40 kHz/50 W)
Procedure:
-
To a reaction vessel, add the 1H-indazole derivative (0.2 mmol), DBDMH (0.2 mmol, 1.0 equiv.), and Na₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Add ethanol (2.0 mL) to the vessel.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 40°C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-1H-indazole derivative.
Protocol 2: C5-Bromination of Indazole-3-carboxylic Acid
This protocol describes the selective bromination of indazole-3-carboxylic acid at the C5 position.[7]
Materials and Reagents:
-
Indazole-3-carboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice water
Procedure:
-
Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.
-
Heat the suspension to 120°C until a clear solution is formed, then cool to 90°C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90°C.
-
Maintain the reaction at 90°C for 16 hours.
-
After completion, cool the solution to room temperature.
-
Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[7]
Protocol 3: C7-Bromination of a 4-Substituted 1H-Indazole
This protocol outlines the regioselective C7-bromination of a 4-sulfonamido-1H-indazole using NBS.[9]
Materials and Reagents:
-
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., CH₂Cl₂, MeCN)
Procedure:
-
Dissolve the N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide substrate in a suitable solvent in a reaction flask.
-
Add N-bromosuccinimide (NBS) to the solution. The stoichiometry may need to be optimized.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon consumption of the starting material, quench the reaction (e.g., with aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-bromo-indazole derivative.
Visualizations
Reaction Pathway: Electrophilic Bromination of 1H-Indazole
Caption: General mechanism for electrophilic bromination of the 1H-indazole ring.
Experimental Workflow for Bromination of 1H-Indazole
Caption: A typical experimental workflow for the synthesis and purification of bromo-1H-indazoles.
Logical Relationships: Conditions vs. Regioselectivity
Caption: Relationship between reaction parameters and the resulting bromination regioselectivity.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 12. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and optoelectronic properties. The functionalization of the indazole core is a key strategy for the development of novel therapeutic agents and advanced materials. Among the various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reactions of 3,6-dibromo-1H-indazole. This substrate offers two reactive sites for the introduction of aryl or heteroaryl substituents, allowing for the synthesis of mono- or di-functionalized indazole derivatives. The ability to selectively functionalize the C3 and C6 positions is of great interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.
Regioselectivity in the Suzuki Coupling of this compound
While specific studies on the regioselective Suzuki coupling of this compound are not extensively documented, the reactivity of the two bromine atoms can be influenced by several factors. The C3 position of the indazole ring is generally more electron-deficient compared to the C6 position, which can affect the rate of oxidative addition to the palladium catalyst. However, steric hindrance and the specific reaction conditions, including the choice of catalyst, ligand, and base, can play a crucial role in determining the selectivity of the mono-arylation. For di-arylation, a stoichiometric amount of the boronic acid and prolonged reaction times are typically employed.
Data Presentation: Representative Suzuki Coupling Reactions of Bromo-Indazoles
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromo-indazole derivatives, providing a reference for the development of protocols for this compound.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dimethoxyethane/H₂O | 80 | 2 | High | [2] |
| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | MW | - | Good to Excellent | [3] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 57-81 | [4] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Arylboronic acids | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-dioxane/water | RT | 8-12 | Good | [5][6] |
Experimental Protocols
The following are detailed protocols for mono- and di-arylation of this compound via Suzuki-Miyaura cross-coupling. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Mono-arylation of this compound
This protocol aims for the selective mono-arylation, which may yield a mixture of 3-aryl-6-bromo-1H-indazole and 3-bromo-6-aryl-1H-indazole. The ratio of these products will depend on the specific reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/EtOH/H₂O 4:1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Purge the solution with the inert gas for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (or consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the mono-arylated products from unreacted starting material and di-arylated byproducts.
Protocol 2: Di-arylation of this compound
This protocol is designed for the double Suzuki coupling to synthesize 3,6-diaryl-1H-indazoles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 - 4.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas for at least 15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C, or under microwave irradiation at 140 °C) and stir vigorously.[3]
-
Monitoring: The reaction may require a longer reaction time (12-24 hours). Monitor the progress by TLC or LC-MS until the disappearance of the mono-arylated intermediates.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the desired 3,6-diaryl-1H-indazole.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3,6-dibromo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce amino functionalities at the C3 and C6 positions is of significant interest for the development of novel therapeutic agents.[1] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted indazole derivatives.
Introduction to the Buchwald-Hartwig Amination of Dihaloindazoles
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2] When applied to dihalogenated heterocycles like this compound, the reaction can potentially yield mono- or di-aminated products. The regioselectivity of the mono-amination and the conditions required for double amination are critical considerations for synthetic planning. While specific literature on the Buchwald-Hartwig amination of this compound is limited, extensive data from analogous systems, such as 3-bromo-6-(trifluoromethyl)-1H-indazole and 3,6-dibromocarbazole, provide valuable insights into expected reactivity and optimal reaction conditions.[1][3]
The general transformation is depicted below:
Scheme 1: General Buchwald-Hartwig Amination of this compound
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted indazoles. While direct literature on the amination of this compound is scarce, the protocols and conditions outlined in this document, based on closely related substrates, provide a strong starting point for researchers. Careful optimization of the reaction parameters, particularly the stoichiometry of the amine and the choice of catalyst system, will be crucial for achieving the desired mono- or di-substituted products with high yields and selectivity. This methodology opens the door to a wide array of novel indazole derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for N-alkylation of 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3,6-dibromo-1H-indazole. The regioselective introduction of alkyl groups at the N-1 or N-2 position of the indazole core is a critical step in the synthesis of a wide array of pharmacologically active molecules. The challenge in alkylating 1H-indazoles lies in controlling the reaction to selectively yield either the N-1 or N-2 regioisomer, as the starting material exists in tautomeric forms.
The regiochemical outcome of the N-alkylation of substituted indazoles is influenced by a combination of factors, including the choice of base and solvent, the nature of the alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2] Conditions that favor thermodynamic control often lead to the N-1 substituted product, while kinetically controlled reactions may favor the N-2 isomer.[2]
Factors Influencing Regioselectivity:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N-1 alkylation.[2][3] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[4]
-
Counter-ion: The cation from the base can play a role. For instance, cesium carbonate (Cs2CO3) has been effectively used for selective N-1 alkylation.[1]
-
Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylating agent to the other.
-
Reaction Conditions: Temperature and reaction time can also influence the product distribution.
General Experimental Workflow
The following diagram illustrates a typical workflow for the N-alkylation of a substituted 1H-indazole.
Caption: General workflow for the N-alkylation of this compound.
Data Summary for N-Alkylation of Substituted Bromo-Indazoles
Table 1: Conditions for N-1 Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (N-1) | Reference |
| Alkyl tosylate (1.5) | Cs₂CO₃ (2.0) | Dioxane | 90 | 2 | 90-98% | [1] |
| Alkyl bromide/tosylate (1.1) | NaH (1.2) | THF | 0 to RT | 16-24 | High (unspecified) | [3] |
Table 2: Conditions Resulting in Mixtures or Favoring N-2 Alkylation
| Indazole Derivative | Alkylating Agent | Reagents/Base | Solvent | Product(s) (Yield) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | N-1 (38%), N-2 (46%) | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | N-1 (44%), N-2 (40%) | [1] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | PPh₃, DIAD/DEAD | THF | N-1 (20%), N-2 (58%) | [2] |
Experimental Protocols
The following are detailed protocols adapted from literature for the regioselective N-alkylation of substituted indazoles and can be applied to this compound.
Protocol 1: Selective N-1 Alkylation using Cesium Carbonate
This protocol is adapted from a procedure for the N-1 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate and is expected to favor N-1 alkylation for this compound.[1]
Materials:
-
This compound
-
Alkyl tosylate or halide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous dioxane (to achieve a concentration of approximately 0.1 M) at room temperature, add cesium carbonate (2.0 equiv.).
-
Add the alkylating agent (e.g., alkyl tosylate, 1.5 equiv.) to the suspension.
-
Heat the resulting mixture to 90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
Protocol 2: Selective N-1 Alkylation using Sodium Hydride
This protocol is a general and widely used method for achieving N-1 selectivity in the alkylation of indazoles.[2][3]
Materials:
-
This compound
-
Alkyl bromide or tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.
Protocol 3: N-Alkylation under Mitsunobu Conditions (Potentially N-2 Selective)
The Mitsunobu reaction has been shown to favor N-2 alkylation for some indazole derivatives.[2] This protocol provides a potential route to the N-2 alkylated product of this compound.
Materials:
-
This compound
-
An alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Logical Relationship of Reaction Conditions to Regioselectivity
The choice of reagents and conditions creates a branching path leading to either the thermodynamically favored N-1 product or the kinetically accessible N-2 product.
Caption: Regioselectivity in the N-alkylation of this compound.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,6-Dibromo-1H-indazole as a Versatile Scaffold for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases.[1] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity.[1]
Substituted bromo-indazoles, such as 3,6-Dibromo-1H-indazole, serve as highly versatile starting points for the synthesis of extensive compound libraries. The bromine atoms at the 3- and 6-positions act as strategic synthetic handles for introducing a wide array of chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This enables the systematic exploration of various pockets within the kinase active site, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.
Derivatives of bromo-indazoles have demonstrated potent inhibitory activity against a range of clinically relevant kinases implicated in cancer and other diseases. Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[1][5][6]
-
Phosphoinositide 3-kinase (PI3K)[3]
-
Akt (Protein Kinase B)[1]
-
Pim Kinases[9]
-
c-Jun N-terminal Kinase 3 (JNK3)[10]
-
Glycogen Synthase Kinase 3 (GSK-3)[11]
Rationale for Use in Kinase Inhibitor Synthesis
The this compound scaffold offers a robust platform for structure-based drug design. The strategic placement of two bromine atoms allows for differential functionalization, enabling the exploration of structure-activity relationships (SAR) in a controlled manner. The C6-position can be modified to interact with the solvent-exposed region of the ATP-binding pocket, while the C3-position can be functionalized to target other specific pockets, enhancing both potency and selectivity.[1][2]
Data Presentation: Inhibitory Activity of Indazole Derivatives
The tables below summarize the biological activity of representative kinase inhibitors derived from indazole scaffolds. Note that experimental conditions may vary across different studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki | Source |
|---|---|---|---|
| Axitinib | PLK4 | Ki = 4.2 nM | [4] |
| Compound C05 | PLK4 | IC50 < 0.1 nM | [4] |
| Compound 14d | FGFR1 | IC50 = 5.5 nM | [5] |
| Compound 27a | FGFR1 | IC50 < 4.1 nM | [5] |
| Compound 27a | FGFR2 | IC50 = 2.0 nM | [5] |
| Compound 12e | VEGFR-2 | IC50 = 7 nM | [5] |
| Compound 13i | VEGFR-2 | IC50 = 34.5 nM | [5] |
| Compound 30l | PAK1 | IC50 = 9.8 nM | [12] |
| Compound 29 | JNK3 | IC50 = 5 nM |[10] |
Table 2: Cellular Activity of Indazole Derivatives
| Compound | Cell Line | Cell Type | IC50 / EC50 | Source |
|---|---|---|---|---|
| Compound C05 | IMR-32 | Neuroblastoma | IC50 = 0.948 µM | [4] |
| Compound C05 | MCF-7 | Breast Cancer | IC50 = 0.979 µM | [4] |
| Compound C05 | H460 | Non-small cell lung cancer | IC50 = 1.679 µM | [4] |
| Compound 4 | MOLM13 (FLT3) | Leukemia | EC50 = 5 nM | [13] |
| Compound 4 | PDGFRα-T674M-Ba/F3 | - | EC50 = 17 nM | [13] |
| Compound 4 | Kit-T670I-Ba/F3 | - | EC50 = 198 nM | [13] |
| Compound 27a | KG-1 | Leukemia | IC50 = 25.3 nM |[5] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.
4.1. General Synthesis via Suzuki Coupling
This protocol describes a general method for functionalizing the this compound scaffold.
-
Materials:
-
This compound
-
Appropriate aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), base (3.0 eq), and the palladium catalyst (0.1 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-120 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
-
4.2. Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][14]
-
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Dispense test compounds at various concentrations into the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescent signal using a plate reader.[7]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine IC50 values using non-linear regression analysis.[7]
-
4.3. Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability by measuring metabolic activity.[1][7]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).[1][7]
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[1]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][7]
-
Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the IC50 value.[1]
-
4.4. Western Blot Analysis
This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates, confirming target engagement within the cell.
-
Procedure:
-
Cell Lysis: Treat cells with the test compound for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk, then incubate with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.[7]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1][7]
-
Analysis: Quantify band intensity. To ensure equal loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.[1]
-
Conclusion
The this compound scaffold is a high-value starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, particularly via cross-coupling reactions, allows for the creation of large, diverse libraries of compounds for screening.[3] Derivatives based on the bromo-indazole core have demonstrated potent and selective inhibition of critical cancer targets like PLK4, VEGFR, and PI3K.[1][3] The protocols and data presented here provide a comprehensive framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, empowering researchers to identify and advance new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,6-Dibromo-1H-Indazole Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Its structural resemblance to purine enables indazole-based molecules to function as effective ATP-competitive inhibitors for a wide range of protein kinases, many of which are critical targets in oncology.[3] Several indazole-containing drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, are FDA-approved for cancer treatment, validating the therapeutic potential of this scaffold.[2][4]
The 3,6-dibromo-1H-indazole core serves as a versatile and strategic starting point for the synthesis of novel anti-cancer agents. The bromine atoms at the C3 and C6 positions offer reactive handles for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the systematic introduction of diverse substituents to explore the chemical space around the kinase ATP-binding pocket.[3][4] This enables the development of derivatives with enhanced potency, selectivity, and improved pharmacological properties. These derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including the inhibition of key oncogenic kinases, induction of apoptosis, and cell cycle arrest.
This document provides an overview of the applications of this compound derivatives in cancer research, along with detailed protocols for their synthesis and biological evaluation.
Mechanisms of Action
Derivatives of this compound and related 6-bromo-1H-indazoles have demonstrated significant anti-cancer activity through several key cellular mechanisms.
Kinase Inhibition
The primary mechanism for many indazole derivatives is the inhibition of protein kinases that are often overexpressed or hyperactivated in cancer cells.[5] These compounds act as competitive inhibitors at the ATP-binding site.[3] The indazole core forms crucial hydrogen bonds with the hinge region of the kinase, while substituents introduced at the C3 and C6 positions can form additional interactions, enhancing both potency and selectivity.[3][6]
Key Kinase Targets Include:
-
Polo-like Kinase 4 (PLK4): Overexpressed in several cancers, PLK4 is a key regulator of centrosome duplication. Its inhibition can lead to mitotic errors and cell death.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling promotes tumor cell proliferation, survival, and angiogenesis.[1][5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5]
-
Pim Kinases: A family of serine/threonine kinases that regulate signaling pathways involved in tumorigenesis.[5][7]
Induction of Apoptosis
Many indazole derivatives effectively induce programmed cell death (apoptosis) in cancer cells, primarily through the intrinsic mitochondrial pathway.[8] Treatment with these compounds has been shown to increase the levels of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (ΔΨm).[8] This triggers the release of pro-apoptotic proteins, marked by an upregulation of Bax and a downregulation of the anti-apoptotic protein Bcl-2.[8][9] The shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as cleaved caspase-3, which orchestrates the dismantling of the cell.[8]
Inhibition of Cell Proliferation, Migration, and Invasion
Beyond inducing apoptosis, these derivatives can inhibit other critical aspects of cancer progression. They have been shown to suppress cell proliferation and colony formation in various cancer cell lines.[8] Furthermore, some derivatives can disrupt cancer cell migration and invasion, key processes in metastasis, by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix.[8]
Data Presentation
The following tables summarize the biological activities of representative indazole derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Indazole Derivative 2f [8]
| Cell Line | Cancer Type | IC50 (μM) |
| 4T1 | Breast Cancer | 0.23 |
| MCF-7 | Breast Cancer | 0.89 |
| A549 | Lung Cancer | 1.15 |
| HCT116 | Colon Cancer | 0.65 |
Table 2: Antiproliferative Activity of Indazole Derivative 6o [9][10]
| Cell Line | Cancer Type / Cell Type | IC50 (μM) |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | >50 |
| PC-3 | Prostate Cancer | 29.8 |
| Hep-G2 | Hepatoma | 30.6 |
| HEK-293 | Normal Kidney Cell | 33.2 |
Visualizations
Signaling Pathway Diagram
Caption: Figure 1. Apoptosis induction pathway by indazole derivatives.
Experimental Workflow Diagram
Caption: Figure 2. General workflow for discovery and characterization.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the iodination of 6-bromo-1H-indazole, a key intermediate for creating 3,6-disubstituted indazole derivatives.[4]
Materials:
-
6-Bromo-1H-indazole
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF in a round-bottom flask.
-
Add KOH (2.0 eq) to the solution and stir.
-
In a separate flask, dissolve I₂ (1.5 eq) in a minimal amount of DMF.
-
Add the I₂ solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 3-4 hours at room temperature, monitoring progress by TLC.[4]
-
Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of Na₂S₂O₃ and K₂CO₃ to quench excess iodine and neutralize the acid. A precipitate should form.[4]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water.
-
Dry the product under vacuum to yield 6-bromo-3-iodo-1H-indazole as a solid.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with indazole derivatives.[9]
Materials:
-
Cancer cell lines (e.g., K562, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the indazole derivative (e.g., 0, 10, 12, 14 µM) for 48 hours.[9][10]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.[9]
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[8]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use GAPDH or β-actin as a loading control to normalize protein levels.[9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Activity of Bromo-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Indazole scaffolds have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. This document provides a summary of the antibacterial activity of various bromo-indazole analogs, along with detailed protocols for their synthesis and evaluation, based on findings from recent research. While specific data on 3,6-Dibromo-1H-indazole analogs is limited in the reviewed literature, the information presented here for other bromo-indazole derivatives offers valuable insights for the exploration of this chemical space for novel antibacterial agents.
Data Presentation
The antibacterial efficacy of various indazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromo-Indazole Analogs and Related Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | - | - | [1] |
| Compound 9 | Staphylococcus epidermidis | 4 | - | - | [1] |
| Compound 9 | Enterococcus faecalis | 4 | - | - | [1] |
| Compound 9 | Enterococcus faecium | 4 | - | - | [1] |
| Compound 5 | Staphylococcus aureus (MDR) | 64 - 128 | - | - | [1] |
| Compound 5 | Staphylococcus epidermidis | 64 - 128 | - | - | [1] |
| Compound 2 | Enterococcus faecalis | 128 | - | - | [1] |
| Compound 3 | Enterococcus faecalis | 128 | - | - | [1] |
| 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | 4 | Ciprofloxacin | 2 | [[“]][3] |
| 4-bromo-1H-indazole derivative (Compound 18) | Staphylococcus aureus ATCC29213 | - | Ciprofloxacin | >4 | [[“]][3] |
| 6-bromo-1H-indazole-triazole analogs (8a-8j) | Various bacteria and fungi | 6.5 - 200 | - | - | [4] |
MDR: Multidrug-Resistant
Mechanism of Action
The antibacterial effects of indazole derivatives are attributed to various mechanisms, with the inhibition of essential bacterial enzymes being a primary mode of action.
-
DNA Gyrase and Topoisomerase IV Inhibition : Certain indazole analogs have been found to target bacterial DNA gyrase (GyrB subunit) and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair, making them validated targets for antibacterial drugs. The inhibition of these enzymes disrupts essential cellular processes, leading to bacterial cell death.
-
FtsZ Protein Inhibition : A series of novel 4-bromo-1H-indazole derivatives have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[[“]][3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by forming the Z-ring. Inhibition of FtsZ polymerization disrupts cell division, ultimately leading to bacterial death.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the synthesis and antibacterial evaluation of bromo-indazole analogs.
Protocol 1: General Synthesis of 1,2,3-Triazole Derivatives of 6-Bromo-1H-indazole[4]
This protocol outlines a multi-step synthesis involving a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted anilines
-
2-chloroacetyl chloride
-
Sodium azide
-
6-bromo-1H-indazole
-
Propargyl bromide
-
Copper(I) iodide (CuI)
-
Solvents: Acetone, Dimethylformamide (DMF), Water, n-Butanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-chloro-N-arylacetamides: React various substituted anilines with 2-chloroacetyl chloride.
-
Synthesis of 2-azido-N-arylacetamides: The resulting 2-chloro-N-arylacetamides are then reacted with sodium azide in DMF.
-
Propargylation of 6-bromo-1H-indazole: Dissolve 6-bromo-1H-indazole in acetone containing a base and add propargyl bromide dropwise, followed by refluxing to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole.
-
1,3-Dipolar Cycloaddition: The final 1,2,3-triazole derivatives are synthesized by reacting the propargylated 6-bromo-1H-indazole with the previously prepared 2-azido-N-arylacetamide derivatives. The reaction is carried out in a solvent mixture of DMF, water, and n-BuOH at 80°C.
-
Purification: The final products are purified using techniques such as recrystallization or column chromatography.
Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)[1][4]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized bromo-indazole analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Standard antibacterial drugs (e.g., Ciprofloxacin) for positive control
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration (e.g., 2000 µg/mL).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the broth to obtain a range of concentrations (e.g., from 200 µg/mL down to 6.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Generalized workflow for the synthesis of 6-bromo-1H-indazole-triazole analogs.
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Dibromo-1H-indazole in Agrochemical Synthesis: A Prospective Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities. While extensively studied in medicinal chemistry for therapeutic applications, the indazole scaffold also holds significant potential in the agrochemical sector. Various substituted indazoles have demonstrated herbicidal, fungicidal, and insecticidal properties. This document explores the prospective application of 3,6-dibromo-1H-indazole as a key intermediate in the synthesis of novel agrochemicals. Due to a lack of specific examples directly utilizing this compound in publicly available literature, this note will focus on a closely related analogue, a dibromo-indazole derivative with demonstrated insecticidal activity, to illustrate the synthetic pathways and biological principles.
Representative Agrochemical Application: Insecticides Targeting Ryanodine Receptors
A promising application of bromo-indazole derivatives is in the development of insecticides that act as modulators of insect ryanodine receptors (RyRs). RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Their activation leads to the release of calcium, which is essential for muscle contraction.[1][2] Diamide insecticides, a major class of RyR modulators, cause the channel to remain partially open, leading to uncontrolled calcium leakage, muscle paralysis, and ultimately, the death of the insect.[1][3] Patent literature describes indazole derivatives, including those with dibromo substitutions, that exhibit potent insecticidal activity through this mechanism.
Hypothetical Synthesis of an Insecticidal Indazole Amide
The following protocol outlines a plausible synthetic route to an insecticidal N-phenyl-2-(pyridin-2-yl)-2H-indazole-3-carboxamide, based on methodologies described in patent WO2012081916A2.[4] This representative synthesis starts from the readily available this compound.
Experimental Protocol: Synthesis of a Dibromo-Indazole-Based Insecticide
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
To this suspension, add 2,3-dichloropyridine (1.1 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-chloropyridin-2-yl)-3,6-dibromo-2H-indazole.
Step 2: Carboxylation at the C3 Position
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) and stir the mixture for 1-2 hours at -78 °C.
-
Introduce anhydrous carbon dioxide (dry ice) into the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 2-(3-chloropyridin-2-yl)-6-bromo-2H-indazole-3-carboxylic acid. The bromine at the 3-position is displaced in this step.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) and a substituted aniline, for example, 2-amino-N,5-dimethylbenzamide (1.1 eq), in a solvent like acetonitrile, add 3-picoline (1.5 eq).
-
Stir the solution for 30 minutes at room temperature.
-
Add methanesulfonyl chloride (1.2 eq) and continue stirring at room temperature for 1-2 hours.
-
If a precipitate forms, filter the solid, wash with water and a non-polar solvent like hexane, and dry to obtain the final product.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Synthetic Workflow Diagram
Biological Activity Data
| Compound Analogue | Target Pest | Concentration (ppm) | Mortality (%) |
| N-(2-(methylcarbamoyl)-6-methylphenyl)-5-bromo-2-(3-chloropyridin-2-yl)-7-methyl-2H-indazole-3-carboxamide | Plutella xylostella | 50 | 100 |
| Analogue from Example 23 of WO2012081916A2 | Tetranychus urticae | 50 | 100 |
Table 1: Representative insecticidal activity of bromo-indazole derivatives from patent WO2012081916A2. It is important to note that these are not 3,6-dibromo derivatives but serve to illustrate the potential of this chemical class.
Mechanism of Action: Ryanodine Receptor Modulation
The insecticidal indazole amides function by targeting the insect's ryanodine receptors. The binding of the insecticide to the RyR leads to a sustained, uncontrolled release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][6] This disruption of calcium homeostasis results in continuous muscle contraction, paralysis, and eventual death of the insect.[1] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[3]
Signaling Pathway Diagram
Conclusion
While direct synthetic routes and agrochemical applications of this compound are not yet prominently featured in accessible literature, the broader family of bromo-substituted indazoles demonstrates significant promise, particularly as insecticides targeting the ryanodine receptor. The synthetic methodologies are adaptable, and the biological activity of related compounds is potent. Further research into the specific properties and synthetic derivatization of this compound is warranted to fully explore its potential in developing next-generation agrochemicals. The protocols and data presented here, based on close analogues, provide a strong foundation and rationale for such investigations.
References
- 1. gpnmag.com [gpnmag.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 5. Insecticide mode of action: return of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdbonline.org [sdbonline.org]
Application Notes and Protocols for the Functionalization of the 3,6-Dibromo-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the 3,6-dibromo-1H-indazole scaffold, a key heterocyclic motif in medicinal chemistry. The protocols detailed herein describe common and effective palladium-catalyzed cross-coupling reactions and N-alkylation methods for the selective functionalization of this core, enabling the synthesis of diverse libraries of substituted indazoles for drug discovery and development.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The this compound core serves as a versatile starting material for the synthesis of novel compounds through the selective functionalization of its C3, C6, and N1 positions. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as N-alkylation, to facilitate the development of new indazole-based therapeutic agents.
Data Presentation: Reaction Yields
The following table summarizes typical yields for the functionalization of bromo-substituted indazoles based on literature precedents. Please note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Functionalization Reaction | Position | Coupling Partner | Typical Yield Range (%) |
| Suzuki-Miyaura Coupling | C3 or C6 | Aryl/Heteroaryl Boronic Acids | 60 - 95% |
| Buchwald-Hartwig Amination | C3 or C6 | Primary/Secondary Amines | 50 - 90% |
| Sonogashira Coupling | C3 or C6 | Terminal Alkynes | 70 - 95% |
| N-Alkylation | N1 | Alkyl Halides | 80 - 99% (often as a mixture of N1/N2 isomers) |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to either the C3 or C6 position of the indazole core. The reactivity of the two bromine atoms can be similar, and regioselectivity may be influenced by the specific catalyst and reaction conditions.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.1 equivalents per bromine)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride, 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a stirred solution of this compound in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the aryl or heteroaryl boronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol facilitates the formation of a carbon-nitrogen bond at the C3 or C6 position of the indazole ring. The choice of ligand is crucial for achieving high yields.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents per bromine)
-
Palladium Precatalyst (e.g., BrettPhos precatalyst, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the amine, and the palladium precatalyst.[2]
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction to 65-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the indazole core. Selective mono-alkynylation can often be achieved by controlling the stoichiometry of the alkyne.
Materials:
-
This compound
-
Terminal Alkyne (1.1 equivalents for mono-substitution)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride, 0.05 equivalents)
-
Copper(I) Iodide (CuI, 0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
N-Alkylation
The N-alkylation of the indazole ring can result in a mixture of N1 and N2 regioisomers. The choice of base and solvent system is critical for controlling the regioselectivity. N1-alkylation is often favored with strong, non-coordinating bases in non-polar aprotic solvents.
Materials:
-
This compound
-
Alkyl Halide (e.g., bromide or iodide, 1.1 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the N1 and N2 isomers if necessary.
Mandatory Visualizations
Caption: General functionalization pathways for the this compound core.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Key factors influencing the regioselectivity of N-alkylation.
References
Derivatisierung von 3,6-Dibrom-1H-indazol für die medizinische Chemie: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 3,6-Dibrom-1H-indazol, einem wichtigen Baustein in der medizinischen Chemie. Der Indazol-Kern ist ein privilegiertes Gerüst, das in zahlreichen biologisch aktiven Verbindungen vorkommt und ein breites Spektrum an pharmakologischen Aktivitäten aufweist, darunter antitumorale, entzündungshemmende und antimikrobielle Eigenschaften.[1] Die Bromatome an den Positionen 3 und 6 des 3,6-Dibrom-1H-indazol-Gerüsts dienen als vielseitige chemische "Griffe", die eine selektive Funktionalisierung durch verschiedene Kreuzkupplungsreaktionen ermöglichen und so die Synthese einer Vielzahl von potenziellen Wirkstoffkandidaten erlauben.
Strategien zur Derivatisierung
Die Derivatisierung von 3,6-Dibrom-1H-indazol konzentriert sich hauptsächlich auf drei Positionen: N1, C3 und C6. Die strategische und selektive Modifikation an diesen Positionen ist entscheidend für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR).
Typische Derivatisierungsreaktionen:
-
N-Alkylierung/-Arylierung: Einführung von verschiedenen Substituenten am N1-Stickstoffatom.
-
Suzuki-Miyaura-Kreuzkupplung: Bildung von C-C-Bindungen an den Positionen C3 und C6 zur Einführung von Aryl- oder Heteroarylgruppen.
-
Buchwald-Hartwig-Aminierung: Bildung von C-N-Bindungen an den Positionen C3 und C6 zur Einführung von primären oder sekundären Aminen.
Die Regioselektivität der Reaktionen, insbesondere die Unterscheidung zwischen den Positionen C3 und C6, ist eine zentrale Herausforderung und hängt stark von den Reaktionsbedingungen und der elektronischen Natur des Indazol-Kerns ab.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3,6-Dibromo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the regioselective synthesis of 3,6-Dibromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A common and logical route is a two-step process. The first step involves the synthesis of the 6-bromo-1H-indazole precursor, typically via the cyclization of a brominated starting material like 4-bromo-2-fluorobenzaldehyde with hydrazine.[1] The second, and more challenging step, is the regioselective bromination of 6-bromo-1H-indazole at the C-3 position to yield the final 3,6-dibromo product.
Q2: What is the primary challenge in the regioselective bromination of 6-bromo-1H-indazole?
The primary challenge is controlling the position of the second bromine atom. The indazole ring has multiple reactive sites, and direct bromination can lead to a mixture of products, including di-bromo isomers (e.g., 3,5-dibromo or 3,7-dibromo) or over-brominated products.[1] Achieving high selectivity for the C-3 position requires careful optimization of reaction conditions to modulate the reactivity of the heterocyclic ring.
Q3: How can the formation of over-brominated byproducts be minimized?
Minimizing over-bromination is critical for achieving good yield and purity. Key strategies include:
-
Stoichiometric Control: Use the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine).[1][2] Avoid using a large excess.
-
Controlled Reagent Addition: Add the brominating agent dropwise or in small portions to prevent localized high concentrations.[2]
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and minimize side reactions.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon consumption of the starting material.[2]
Q4: I am observing a mixture of regioisomers. How can I improve selectivity for the 3-bromo position?
Improving regioselectivity for the C-3 position often involves a combination of factors:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂).[1]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic solvents are commonly used, but protic solvents may alter the outcome in some cases.[1]
-
Protecting Groups: In some cases, protecting the N-H group of the indazole can alter the electronic properties of the ring and direct bromination to a different position. This strategy requires additional protection and deprotection steps.[3]
-
Alternative Chemistry: An alternative to direct bromination is the iodination of 6-bromo-1H-indazole to form 6-bromo-3-iodo-1H-indazole, which can then be used in subsequent coupling reactions.[4] This provides an unambiguous route to C-3 functionalization.
Q5: What are the recommended purification techniques for this compound?
The most common method for purifying the crude product is silica gel column chromatography. A gradient elution system, often using a mixture of ethyl acetate and a non-polar solvent like hexanes, is typically effective for separating the desired product from starting material and isomeric byproducts. Recrystallization from a suitable solvent system can be used as a final step to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Cyclization: Incomplete formation of the 6-bromo-1H-indazole precursor. 2. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded. 3. Suboptimal Temperature: Reaction temperature may be too low for the reaction to proceed or too high, causing degradation. | 1. Ensure the cyclization step goes to completion by extending the reaction time or increasing the temperature as needed.[1] 2. Use a fresh, high-purity batch of the brominating agent. 3. Optimize the reaction temperature. For many brominations, low temperatures (0-5 °C) are ideal to control selectivity.[1] |
| Multiple Products Observed on TLC (Poor Selectivity) | 1. Over-bromination: Excess brominating agent or high reaction temperature. 2. Formation of Isomers: Reaction conditions favor bromination at other positions on the indazole ring. 3. Presence of Unreacted Starting Material: Incomplete reaction. | 1. Carefully control the stoichiometry of the brominating agent and add it slowly. Maintain low temperatures.[2] 2. Experiment with different brominating agents (NBS vs. Br₂) and solvents to optimize regioselectivity.[1] 3. Increase the reaction time or slightly increase the amount of brominating agent while carefully monitoring via TLC.[2] |
| Difficulty in Product Isolation | 1. Product is Soluble in Aqueous Layer: The product may have some water solubility, especially if the pH is not optimal. 2. Emulsion Formation: Persistent emulsion during liquid-liquid extraction makes phase separation difficult. | 1. Adjust the pH of the aqueous layer during work-up to ensure the product is in its neutral form, minimizing its solubility. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.[2] |
| Scale-Up Issues | 1. Exothermic Reaction: The bromination step can be highly exothermic, leading to a runaway reaction at a larger scale. | 1. Ensure efficient heat management with an adequate cooling system. The rate of addition of the brominating agent must be carefully controlled to maintain the optimal internal temperature.[2] |
Data Presentation: Factors Influencing Regioselectivity
The following table summarizes key experimental parameters and their general effect on the bromination of an indazole core, based on established chemical principles.
| Parameter | Variation | General Observed Effect on Regioselectivity | Recommendation for 3,6-Dibromo Synthesis |
| Brominating Agent | N-Bromosuccinimide (NBS) vs. Bromine (Br₂) | NBS is generally milder and can offer higher regioselectivity. Br₂ is more reactive and may lead to more over-bromination.[1] | Start with NBS for better control. |
| Temperature | 0-5 °C vs. Room Temperature vs. Elevated Temp. | Lower temperatures (0-5 °C) generally favor the formation of the kinetic product and reduce side reactions, enhancing selectivity.[1] | Maintain a temperature between 0 °C and 5 °C during reagent addition. |
| Solvent | Acetic Acid, DMF, Dichloromethane (DCM) | The solvent can influence the reactivity of the substrate and the brominating agent. Acetic acid is common for Br₂ brominations.[2] | DMF or DCM are suitable for NBS brominations. The choice may require empirical optimization. |
| Stoichiometry | 1.0-1.1 equivalents vs. >1.2 equivalents | Using a slight excess (1.0-1.1 eq.) ensures the consumption of starting material. A larger excess significantly increases the risk of over-bromination.[2] | Use 1.05 to 1.1 equivalents of the brominating agent. |
Experimental Protocols
Safety Precaution: Bromine is highly corrosive and toxic. N-Bromosuccinimide is an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Protocol 1: Synthesis of 6-bromo-1H-indazole (Precursor) (Adapted from BenchChem's protocol for cyclization)[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in hydrazine hydrate (10-15 eq.).
-
Heating: Stir the reaction mixture and heat to 125 °C for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into an ice-water solution to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of this compound (A plausible protocol based on general bromination procedures)[2][4]
-
Dissolution: Dissolve 6-bromo-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add this solution dropwise to the cooled indazole solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress by TLC. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate or DCM (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Bromination of 1H-Indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1H-indazole bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 1H-indazole?
A1: The primary side reactions in the bromination of 1H-indazole are driven by the reactivity of the indazole ring at multiple sites. Key side products include:
-
Poly-brominated Indazoles: The formation of di- and tri-brominated species is a common issue, particularly when using excess brominating agent or harsh reaction conditions.[1] Over-bromination can occur at various positions on the benzene ring, in addition to the desired C3 position.
-
Regioisomers: While bromination often selectively occurs at the C3 position, other regioisomers can form depending on the reaction conditions and the substituents already present on the indazole ring. The sequence of reactivity for different positions on the indazole molecule can lead to a mixture of products.[2]
-
N-Bromination: Although less common for 1H-indazoles compared to other nitrogen heterocycles, the formation of N-bromo species is a potential side reaction that can complicate the reaction mixture.
Q2: What factors influence the regioselectivity of bromination on the 1H-indazole ring?
A2: Several factors critically influence whether bromination occurs at the N1, C3, or other positions on the carbocyclic ring:
-
Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is widely used for its ability to regioselectively introduce a bromine atom at the C3 position of the indazole system under various solvent conditions.[3] In contrast, using molecular bromine (Br₂) can sometimes lead to a lack of selectivity and the formation of multiple products.[4][5]
-
Reaction Conditions: The solvent, temperature, and presence of a base can significantly impact the outcome. For instance, using bases like potassium hydroxide (KOH) in polar solvents such as DMF is a common strategy for C3-iodination and can be adapted for bromination.[3] Milder, metal-free conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation have been shown to be highly efficient and site-specific for the C3 position.[5][6][7]
-
Substituents on the Indazole Ring: The electronic nature and steric hindrance of existing substituents on the indazole ring can direct the position of electrophilic attack. Electron-donating groups can activate the ring towards substitution, while electron-withdrawing groups can deactivate it.
Q3: How can I favor the formation of the 3-bromo-1H-indazole isomer?
A3: To maximize the yield of the desired 3-bromo-1H-indazole, consider the following strategies:
-
Use a Mild and Selective Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for achieving high regioselectivity for the C3 position.[3] Alternatively, DBDMH in a green solvent like ethanol, accelerated by ultrasound, has been demonstrated to be a practical and simple method for selective 3-bromination.[7]
-
Control Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents) to minimize the formation of di- and tri-brominated side products.
-
Optimize Reaction Conditions: Conduct the reaction at a controlled temperature. Some protocols recommend mild conditions, such as running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C), to improve selectivity.[4][7] The use of ultrasound can also significantly reduce reaction times and improve efficiency.[5][6]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Brominated Product
| Potential Cause | Recommended Solution |
| Low Reactivity of Brominating Agent | While NBS is generally effective, some systems may require a more reactive agent or different conditions. Consider alternative bromine sources like DBDMH, which has shown high efficacy.[6][7] Note that reagents like NaBr or HBr may result in very sluggish or no reaction under certain ultrasound-assisted conditions.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.[8] |
| Inappropriate Solvent or Base | The choice of solvent and base can be critical. Ethanol has been identified as a competent solvent in some ultrasound-assisted protocols.[5][7] Bases like Na₂CO₃ or K₂CO₃ can promote the reaction.[7] |
Issue 2: Formation of Multiple Products (Over-bromination)
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use close to a 1:1 molar ratio of 1H-indazole to the brominating agent. |
| High Reaction Temperature | Perform the reaction at the lowest effective temperature. High temperatures can increase the rate of side reactions, leading to poly-bromination.[5] |
| Prolonged Reaction Time | Once TLC or HPLC indicates the consumption of the starting material, proceed with the work-up to avoid further reactions. Prolonged exposure to the brominating agent can lead to the formation of undesired products.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Products and Byproducts | Optimize the solvent system for column chromatography. Common systems include gradients of ethyl acetate/heptane or dichloromethane/methanol.[1] |
| Product is a Solid | Recrystallization can be a highly effective purification method for solid products. Test various solvents to find one in which the product has high solubility when hot and low solubility when cold.[1] |
| Presence of Isomeric Impurities | If regioisomers are present, careful column chromatography is often required. Confirm the structure of the major and minor isomers using 2D NMR techniques like COSY or HMBC.[1] |
Quantitative Data Summary
Table 1: Comparison of Brominating Agents and Conditions for 2-substituted Indazoles
| Entry | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NBS (1.0) | EtOH | 50 | 2.0 | 80-98 | [4][9] |
| 2 | NBS (1.3) | H₂O | 95 | 5.0 | Varies | [4][9] |
| 3 | DBDMH (1.0) | EtOH | 40 | 0.5 | 70-93 | [5][7] |
Note: Yields are for various 2-substituted indazoles and serve as a general guide.
Experimental Protocols
Protocol: Ultrasound-Assisted C3-Bromination of 1H-Indazole using DBDMH
This protocol is adapted from a novel and efficient method for the site-specific bromination of indazoles.[5][6]
Materials:
-
1H-Indazole
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Ultrasonic bath (e.g., 40 kHz)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1H-indazole (0.2 mmol, 1.0 equiv.), DBDMH (0.2 mmol, 1.0 equiv.), and Na₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add ethanol (2.0 mL) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate at 40°C for 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-bromo-1H-indazole.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Brominating agents like DBDMH and NBS can be corrosive and should be handled with care.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. soc.chim.it [soc.chim.it]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,6-Dibromo-1H-indazole
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the synthesis of 3,6-Dibromo-1H-indazole, aiming to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 6-Bromo-1H-indazole, typically via diazotization and cyclization of 4-bromo-2-methylaniline.[1] The second step is the selective bromination of 6-Bromo-1H-indazole at the C3 position to yield the final this compound product.[2][3][4]
Q2: What are the critical factors influencing the yield of the initial 6-Bromo-1H-indazole synthesis?
The key factors for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline include careful temperature control during the diazotization step (typically below 40°C during reagent addition) and ensuring a sufficient reaction time (around 20 hours) at reflux to drive the cyclization to completion.[1] The purity of the starting material and reagents is also crucial for a high-yielding reaction.
Q3: How can I selectively brominate the C3 position of 6-Bromo-1H-indazole?
Selective bromination at the C3 position can be achieved using various brominating agents. A modern and efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound-assisted conditions, which offers mild reaction conditions and rapid reaction times (around 30 minutes).[2][3][4] Traditional methods using N-Bromosuccinimide (NBS) or bromine (Br₂) in solvents like acetic acid are also effective but may require more careful control of stoichiometry and temperature to avoid side products.[5][6]
Q4: What are the most common side products, and how can their formation be minimized?
The primary side products are regioisomers and over-brominated species.[5][7]
-
Regioisomers: Formation of other bromo-indazole isomers can be minimized by choosing a synthetic route that offers high regioselectivity. The diazotization of 4-bromo-2-methylaniline reliably produces the 6-bromo isomer.[1]
-
Over-bromination: The formation of tri-bromo-indazoles can be a significant issue. To minimize this, it is essential to carefully control the stoichiometry of the brominating agent, adding it dropwise or portion-wise, and closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
Q5: What are the recommended methods for purifying the final this compound product?
The primary purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials, regioisomers, and other byproducts.[8]
-
Recrystallization: This method is useful for removing impurities, especially when the product is a solid. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (6-Bromo-1H-indazole Synthesis) | Incomplete diazotization of 4-bromo-2-methylaniline. | Ensure the reaction temperature is maintained below 40°C during the addition of acetic anhydride and isoamyl nitrite.[1] |
| Inefficient cyclization. | Increase the reflux time to ensure the reaction goes to completion (monitor by TLC).[1] | |
| Low Yield in Step 2 (C3-Bromination) | Inefficient bromination. | For ultrasound-assisted methods with DBDMH, ensure proper sonication power and temperature (e.g., 40°C).[4] For traditional methods, consider slightly increasing the reaction temperature or time.[5] |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times, especially with stronger brominating agents. | |
| Formation of Impurities (e.g., Over-bromination) | Incorrect stoichiometry of the brominating agent. | Use the correct molar equivalents of the brominating agent (e.g., 1:1 ratio of 6-bromo-1H-indazole to DBDMH for C3-bromination).[2][4] |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| Poor mixing. | Ensure efficient stirring throughout the reaction to maintain homogeneity.[5] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during work-up. | Adjust the pH of the aqueous layer to decrease the solubility of the product. Use a different extraction solvent or increase the volume of the organic solvent.[5] |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel and allow the mixture to stand for a longer period.[5] | |
| Inconsistent Results | Impure starting materials or reagents. | Use reagents of high purity and ensure solvents are anhydrous where necessary. |
| Variations in reaction conditions. | Carefully control reaction parameters such as temperature, time, and rate of reagent addition. |
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Step 1: 6-Bromo-1H-indazole Synthesis | Step 2: C3-Bromination of 6-Bromo-1H-indazole |
| Starting Material | 4-bromo-2-methylaniline[1] | 6-Bromo-1H-indazole |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid[1] | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Sodium Carbonate[2][4] |
| Solvent | Chloroform, Heptane[1] | Ethanol[2][4] |
| Reaction Temperature | Reflux at 68°C[1] | 40°C (with ultrasound)[2][4] |
| Reaction Time | 20 hours[1] | 30 minutes[2][4] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC[1] | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indazole (Precursor)
This protocol is adapted from a large-scale synthesis of 6-Bromo-1H-indazole.[1]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.
-
Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.
-
Stir the mixture until the reaction is complete (monitor by TLC).
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq).
-
Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: Synthesis of this compound via Ultrasound-Assisted Bromination
This protocol is based on the selective C3-bromination of indazoles using DBDMH.[2][3][4]
-
In a reaction vessel, add 6-Bromo-1H-indazole (1.0 eq, 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq, 0.2 mmol), and sodium carbonate (2.0 eq, 0.4 mmol).
-
Add ethanol (2.0 mL) as the solvent.
-
Place the reaction vessel in an ultrasonic bath (40 kHz/50 W).
-
Irradiate the mixture with ultrasound at 40°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3,6-Dibromo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,6-dibromo-1H-indazole via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities often originate from the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Byproducts: Side-reactions can generate various byproducts, such as regioisomers or over-brominated species (e.g., tri-bromo-indazoles).[1] Careful control over the stoichiometry of the brominating agent is crucial to minimize these.[2]
-
Residual Solvents: Solvents used in the reaction or previous purification steps are common impurities.[1]
-
Degradation Products: The compound may degrade over time if not stored under appropriate conditions, such as being protected from light and moisture.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[3] A systematic solvent screening is the most effective approach.[3] Based on the "like dissolves like" principle, the polar N-H group and the nonpolar aromatic rings suggest that polar protic or aprotic solvents, as well as some nonpolar aromatic solvents, could be suitable candidates.[4]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is cooling too quickly or if the compound is significantly impure.[3] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] Leaving the hot solution on a cooling hot plate can facilitate gradual cooling.[5] If the issue persists due to high impurity levels, a pre-purification step like column chromatography may be necessary.[3][6]
Q4: No crystals are forming even after the solution has cooled. What is the problem?
A4: This is a common issue that can arise from several factors:
-
Too much solvent was used: This is the most frequent cause.[5] The solution is not supersaturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the concentration and then attempt the crystallization again.[5][7]
-
The solution is supersaturated but requires a nucleation site: Crystal growth needs a starting point.[5] This can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the recrystallization process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[3]- Ensure the cooling step is thorough by using an ice bath for at least 30 minutes.[3]- If performing hot filtration, pre-heat the funnel and filter paper to prevent cooling and crystallization. |
| Colored Impurities in Crystals | - The impurity has similar solubility to the product.- The impurity was trapped within the crystal lattice. | - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- If impurities persist, a second recrystallization or an alternative purification method like column chromatography may be required.[1] |
| Crystallization is Too Rapid | - The solution is too concentrated.- The cooling process is too fast. | - Rapid crystallization can trap impurities.[7] Reheat the solution and add a small amount of extra solvent (1-2 mL per 100 mg of solid) to slow down the crystal growth upon cooling.[7] |
| Compound Fails to Dissolve | - An inappropriate solvent was chosen.- Insufficient solvent was used. | - Refer to the solvent screening protocol. Ensure the solvent is being heated to its boiling point.- Gradually add more hot solvent until the compound dissolves completely. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)
-
Test tubes
-
Heating block or water bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.[3]
-
To each tube, add a different solvent dropwise at room temperature, mixing after each addition, until the solid dissolves. Note the solubility at room temperature. A good candidate solvent will show low solubility.[3]
-
For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube.[3]
-
Continue adding the solvent in small portions to the heated tube until the solid completely dissolves.[3]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.[3]
Data Presentation: Solvent Screening Results (Template)
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation Upon Cooling | Notes |
| Methanol | Low | High | Good | Potential candidate |
| Ethanol | Low | High | Good | Potential candidate |
| Ethyl Acetate | Medium | High | Fair | Might require a co-solvent |
| Toluene | Low | Medium | Slow formation | |
| Heptane | Insoluble | Insoluble | None | Good as an anti-solvent |
| Water | Insoluble | Insoluble | None |
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a suitable solvent identified during screening.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
Column chromatography conditions for 3,6-Dibromo-1H-indazole
This technical support center provides guidance on the purification of 3,6-Dibromo-1H-indazole using column chromatography. Below you will find recommended conditions, a detailed experimental protocol, and troubleshooting advice to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound and related bromo-indazole derivatives, silica gel (200-300 mesh) is the most commonly used and recommended stationary phase.[1] Its polarity is well-suited for separating indazole compounds from reaction byproducts and starting materials.
Q2: Which mobile phase (eluent) system is best for purifying this compound?
A2: A solvent system consisting of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate, is typically effective. The optimal ratio will depend on the specific impurity profile of your crude material. Based on literature for similar compounds, a good starting point is a hexane:ethyl acetate or petroleum ether:ethyl acetate mixture.
Q3: How can I determine the optimal eluent ratio before running a column?
A3: The ideal method for determining the best solvent ratio is by using Thin Layer Chromatography (TLC). Test various ratios of your chosen solvent system (e.g., hexane:ethyl acetate) to find a composition that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range generally ensures good separation on a column.
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound remains at the top of the column, the eluent is likely not polar enough. You should gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. It is advisable to use a gradient elution, starting with a lower polarity and progressively increasing it, to ensure good separation and efficient elution of your compound.[2][3][4][5]
Q5: The separation between my desired product and an impurity is poor. How can I improve it?
A5: Poor separation can be addressed by several strategies:
-
Optimize the Eluent System: Test different solvent systems on TLC to find one that maximizes the difference in Rf values between your product and the impurity.
-
Use a Shallow Gradient: Instead of a steep increase in solvent polarity, a shallow or gradual gradient can improve the resolution between closely eluting compounds.[2]
-
Column Dimensions: A longer and narrower column generally provides better separation than a short and wide one for the same amount of stationary phase.
Q6: I am observing peak tailing for my compound during chromatography. What is the cause and how can I fix it?
A6: While significant peak tailing is more common with basic, amine-containing indazoles due to interaction with acidic silanol groups on silica gel, it can sometimes occur with other derivatives. If you observe this, consider adding a very small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel. However, for this compound, this is not typically necessary.
Column Chromatography Conditions for Bromo-Indazole Derivatives
The following table summarizes column chromatography conditions reported in the literature for various bromo-indazole derivatives, which can serve as a reference for purifying this compound.
| Compound Name | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | Silica Gel | Hexane / Ethyl Acetate | 8:2 | [6] |
| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Silica Gel | Dichloromethane / Methanol | Not Specified | [1] |
| 2,3-Diphenyl-2H-indazole derivatives | Silica Gel | Hexane / Ethyl Acetate | 9:1 to 4:1 | [7] |
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
- Crude this compound
- Silica gel (200-300 mesh)
- Hexane (or Petroleum Ether)
- Ethyl Acetate
- Glass chromatography column
- Cotton or glass wool
- Sand
- Collection tubes
- TLC plates and chamber
2. TLC Analysis (Eluent Selection):
- Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the dissolved crude mixture onto TLC plates.
- Develop the plates in the prepared chambers.
- Visualize the spots under UV light.
- Select the solvent system that gives an Rf value of ~0.3 for the main product spot, with good separation from impurities.
3. Column Packing (Slurry Method):
- Insert a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
- In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).
- Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
- Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
- Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.
5. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- If using a gradient, start with the less polar mixture and gradually increase the proportion of the more polar solvent (e.g., start with 9:1 hexane:ethyl acetate and move to 8:2, then 7:3).
- Collect the eluent in fractions using test tubes or other suitable containers.
- Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
6. Product Isolation:
- Combine the fractions that contain the pure this compound (as determined by TLC).
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
- Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.[8]
Visualizations
Caption: A typical workflow for the column chromatography purification of this compound.
Caption: A troubleshooting guide for common issues in column chromatography.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Introduction to Gradient Elution - Chromedia [chromedia.org]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Overcoming poor solubility of 3,6-Dibromo-1H-indazole in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,6-Dibromo-1H-indazole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure, which can lead to strong intermolecular forces, such as π-π stacking and hydrogen bonding (N-H), in the solid state. These strong interactions in the crystal lattice require a significant amount of energy to overcome, making it difficult for many solvents to effectively solvate the molecule.
Q2: Which solvents are recommended for reactions involving this compound?
A2: Based on common practices for similar bromoindazole compounds in cross-coupling reactions, polar aprotic solvents are generally preferred. These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, which helps to disrupt the intermolecular forces of the solute. Toluene, dioxane, THF, and DMF have been reported as effective solvents for reactions like Suzuki and Buchwald-Hartwig aminations involving bromoindazoles.[1][2][3] The choice of solvent can also depend on the specific reaction conditions, such as the base and catalyst used.
Q3: Are there any general strategies to improve the solubility of this compound during a reaction?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Heating: Increasing the reaction temperature can significantly improve the solubility of the compound.
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of a less polar solvent like toluene with a more polar aprotic solvent like DMF can be beneficial.[1]
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
Microwave Irradiation: This technique can rapidly heat the reaction mixture, which can lead to increased solubility and faster reaction times.[4]
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help to transport the reactant from the solid or aqueous phase to the organic phase where the reaction occurs.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your reactions.
Solvent Selection and Reaction Conditions
The choice of solvent is critical for the success of reactions involving this compound. The following table summarizes solvents commonly used for Suzuki and Buchwald-Hartwig reactions with similar substrates.
| Reaction Type | Recommended Solvents | Typical Bases | Common Catalysts | Typical Temperature (°C) | Reference |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water, Dimethoxyethane (DME), Toluene | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | 80 - 110 | [3][5][6] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, DMF | NaOtBu, KOtBu, Cs₂CO₃, DBU | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XantPhos, XPhos, SPhos | 80 - 110 | [1][2] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for this compound, with a focus on addressing its poor solubility.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq. for mono-coupling or 2.4 eq. for di-coupling), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, 4:1 v/v). The solvent volume should be sufficient to form a stirrable slurry. Add the base (e.g., K₂CO₃, 3.0 eq.).
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. The increased temperature should aid in dissolving the starting material. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XantPhos, 0.08 eq.) to an oven-dried Schlenk tube.
-
Addition of Base and Amine: Add the base (e.g., NaOtBu, 2.2 eq. for mono-amination or 4.4 eq. for di-amination) and the amine (1.1 eq. for mono-amination or 2.2 eq. for di-amination).
-
Solvent Addition: Add anhydrous, deoxygenated toluene. The use of a less polar solvent like toluene at elevated temperatures can facilitate the dissolution of the starting material.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow to troubleshoot solubility problems encountered with this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 3,6-Dibromo-1H-indazole under acidic conditions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential information regarding the stability of 3,6-Dibromo-1H-indazole under acidic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concern for this compound under acidic conditions is its susceptibility to degradation. The indazole ring system and the carbon-bromine bonds can be labile in the presence of strong acids, potentially leading to the formation of impurities that can affect experimental outcomes and product purity.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the general chemistry of halogenated indazoles. These may include mono-debrominated species (3-bromo-1H-indazole or 6-bromo-1H-indazole) and potentially hydroxylated or other substituted indazoles resulting from nucleophilic attack on the indazole ring following protonation.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most effective way to monitor the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent this compound from its degradation products, allowing for the quantification of its purity over time.
Q4: What general precautions should I take when working with this compound under acidic conditions?
A4: It is advisable to use the mildest acidic conditions necessary for your reaction. Control of temperature is also crucial, as higher temperatures can accelerate degradation. Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC chromatogram after acidic workup. | Acid-induced degradation of this compound. | - Use a milder acid or a lower concentration. - Perform the reaction or workup at a lower temperature. - Minimize the exposure time to acidic conditions. - Analyze the new peaks using LC-MS to identify potential degradation products. |
| Low yield of the desired product when using this compound as a starting material in an acidic reaction. | The starting material is degrading under the reaction conditions. | - Confirm the stability of this compound under the specific reaction conditions by running a control experiment (reagents minus one). - If degradation is confirmed, explore alternative synthetic routes that avoid strongly acidic conditions. |
| Inconsistent reaction outcomes. | Variability in the extent of degradation due to minor changes in reaction setup (e.g., temperature fluctuations, variations in acid concentration). | - Standardize all reaction parameters meticulously. - Use a temperature-controlled reaction vessel. - Prepare fresh acid solutions of precise concentration for each experiment. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various acidic conditions.
| Acid Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl | 60 | 24 | 85.2 | Mono-debrominated indazole |
| 1 M HCl | 60 | 24 | 62.7 | Mono-debrominated indazole, Unknown polar impurities |
| 0.1 M H₂SO₄ | 60 | 24 | 88.1 | Mono-debrominated indazole |
| 1 M H₂SO₄ | 60 | 24 | 68.5 | Mono-debrominated indazole, Unknown polar impurities |
| 0.1 M HCl | Room Temp (25) | 72 | 95.8 | Trace mono-debrominated indazole |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatically controlled water bath or oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acidic Stress:
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate both solutions at 60°C.
-
-
Time Point Sampling: Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. For example, neutralize the 0.1 M HCl sample with 0.1 M NaOH.
-
HPLC Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). If using LC-MS, analyze the mass spectra of any new peaks to propose structures for the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound under acidic conditions.
Caption: A plausible degradation pathway for this compound in acidic media.
Technical Support Center: Optimization of Suzuki Coupling with 3,6-Dibromo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving 3,6-dibromo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the this compound necessary for Suzuki coupling?
A1: N-protection is not always mandatory for Suzuki coupling of indazoles, and successful couplings have been reported on unprotected substrates.[1] However, the acidic N-H proton can sometimes interfere with the catalytic cycle or cause solubility issues. N-protection, typically with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent these issues and may lead to higher yields and a cleaner reaction profile. The choice of protecting group should be considered based on its stability to the reaction conditions and the ease of its subsequent removal.
Q2: Which bromine (at C3 or C6) is more reactive in the Suzuki coupling?
A2: Based on studies of similar halo-indazoles, the C3 position is generally more reactive than positions on the benzene ring portion of the indazole core. For instance, in 6-bromo-3-iodo-1H-indazole, Suzuki coupling occurs selectively at the C3 position due to the higher reactivity of the carbon-iodine bond.[2] This suggests that in this compound, the C3-Br bond is likely more susceptible to oxidative addition to the palladium catalyst than the C6-Br bond. This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C3 position under carefully controlled conditions.
Q3: How can I achieve selective mono-arylation versus di-arylation?
A3: Achieving selectivity between mono- and di-arylation primarily relies on controlling the stoichiometry of the reagents.
-
For mono-arylation (predominantly at the C3 position): Use a slight excess of the boronic acid (e.g., 1.05-1.2 equivalents) relative to the this compound. Lowering the reaction temperature and catalyst loading can also favor mono-substitution.
-
For di-arylation: Use a larger excess of the boronic acid (e.g., 2.2-3.0 equivalents) and ensure a sufficient amount of catalyst and base are present to drive the reaction to completion at both bromine sites.
Q4: What are the most common side reactions, and how can they be minimized?
A4: The most common side reactions are homocoupling of the boronic acid and dehalogenation of the starting material or product.
-
Homocoupling: This is often caused by the presence of oxygen. To minimize it, ensure the reaction mixture is thoroughly degassed before adding the catalyst.[1] Using a slight excess of the boronic acid can also favor the desired cross-coupling.[1]
-
Dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (like water) before transmetalation. Using anhydrous solvents and reagents, and a non-hydrated base (e.g., anhydrous K₃PO₄), can help reduce this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive Catalyst: The palladium catalyst is crucial. | - Ensure you are using a fresh, high-quality catalyst. - Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[3] - For challenging couplings, consider more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[1] |
| Inappropriate Base: The base is critical for the transmetalation step. | - Screen different bases. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃.[2] - Ensure the base is finely ground to maximize its surface area and reactivity. | |
| Poor Solubility of Reagents: If reactants are not in solution, the reaction will be slow or will not proceed. | - Choose a solvent system where all components are soluble at the reaction temperature. Common solvents include 1,4-dioxane, DME, or toluene, often with a small amount of water to aid in dissolving the base.[3][4] | |
| Formation of Significant Byproducts (Homocoupling, Dehalogenation) | Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid. | - Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
| Presence of Water/Proton Source: This can lead to dehalogenation. | - Use anhydrous solvents and reagents. - Consider using a non-aqueous base like potassium phosphate (K₃PO₄). | |
| Difficulty Achieving Di-substitution | Insufficient Reagents: Not enough boronic acid, base, or catalyst to react at both positions. | - Increase the equivalents of boronic acid (2.2-3.0 eq.), base (4-6 eq.), and catalyst loading (2-5 mol%). |
| Deactivation of Catalyst: The catalyst may lose activity before the second coupling can occur. | - Use a more robust catalyst system. - Consider a stepwise approach: isolate the mono-arylated product and then subject it to a second Suzuki coupling with the same or a different boronic acid. | |
| Poor Selectivity in Mono-arylation | Incorrect Stoichiometry: Too much boronic acid is being used. | - Carefully control the stoichiometry, using only a slight excess of the boronic acid (1.05-1.2 eq.). |
| Reaction Conditions Too Forcing: High temperature or long reaction times can promote the slower reaction at the C6 position. | - Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (or N-protected derivative) (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv. for mono-arylation; 2.2-2.5 equiv. for di-arylation)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv. per bromine)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[4]
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Optimization
| Parameter | Condition A (Starting Point) | Condition B (For Hindered Substrates) | Condition C (For Di-arylation) |
| Catalyst | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 eq. per Br) | K₃PO₄ (3 eq. per Br) | Cs₂CO₃ (3 eq. per Br) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DME/H₂O (4:1)[3] |
| Temperature | 90 °C | 110 °C | 100 °C |
| Boronic Acid | 1.2 eq. (mono) / 2.5 eq. (di) | 1.5 eq. (mono) / 3.0 eq. (di) | 2.5 eq. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-alkylation during functionalization of 3,6-Dibromo-1H-indazole
Welcome to the technical support center for the functionalization of 3,6-Dibromo-1H-indazole. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of preventing N-alkylation and achieving desired C-functionalization.
Troubleshooting Guide: Preventing N-Alkylation
Q1: I am observing a significant amount of N1-alkylation during my functionalization reaction with this compound. How can I prevent this?
A1: N-alkylation is a common competing side reaction when functionalizing the indazole core. The most effective strategy to prevent this is to protect the indazole nitrogen before carrying out your desired reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination). The choice of protecting group and reaction conditions is critical for achieving high regioselectivity.
Recommended Strategies:
-
Nitrogen Protection: Introduce a protecting group on the indazole nitrogen (N1). The tert-Butoxycarbonyl (Boc) and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups are highly effective.
-
Condition Optimization: The choice of base and solvent system can significantly influence the ratio of N1 to N2 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many indazole derivatives.[1][2][3][4] In contrast, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) often favor the formation of the N2-isomer.[1][5][6]
Below is a workflow to guide your decision-making process for protecting this compound.
Q2: How do I choose between a Boc and a SEM protecting group?
A2: The choice depends on the desired subsequent reactions and the required stability of the protecting group.
-
Boc Group: Use the Boc group for its ease of introduction and mild deprotection conditions. It is stable to many basic and nucleophilic reagents but is readily cleaved under acidic conditions (e.g., TFA) or with specific basic reagents like NaOMe in methanol.[7][8]
-
SEM Group: The SEM group is more robust and can withstand a wider range of reaction conditions, including some that might cleave a Boc group.[9] It is particularly useful if you plan to perform a regioselective C3-lithiation, as the SEM group at N2 can direct this reaction.[10][11][12] Deprotection is typically achieved with fluoride sources like TBAF or under acidic conditions.[10][11][12]
Q3: My N-protection reaction is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the protection of indazoles can be challenging. The ratio of N1 and N2 isomers is influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions.[2][4]
-
For N1-selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1-protected isomer, which is generally the thermodynamically more stable product.[1][2][4]
-
For N2-selectivity:
-
Steric Hindrance: A bulky substituent at the C7 position can sterically hinder the N1 position, leading to preferential N2 protection.[2][4]
-
Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., an alcohol, PPh₃, and DEAD or DIAD) is a known method to favor the formation of the N2-alkylated product.[1][5][6]
-
SEM Protection: While standard conditions with NaH can produce mixtures, using a bulky tertiary amine base can improve N2 selectivity for SEM protection.[12]
-
Q4: How can I confirm if N-alkylation has occurred and distinguish between N1 and N2 isomers?
A4: The most common method for confirmation and isomer differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Upon N-alkylation, the characteristic broad N-H proton signal of the indazole (typically >10 ppm) will disappear.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive for assigning the regiochemistry.
-
For an N1-substituted indazole, a correlation will be observed between the protons of the alkyl group's alpha-CH₂ and the C7a carbon of the indazole ring.[1][2]
-
For an N2-substituted indazole, a correlation will be seen between the protons of the alkyl group's alpha-CH₂ and the C3 carbon of the indazole ring.[1][2]
-
Frequently Asked Questions (FAQs)
Q5: What are standard conditions for Boc protection of this compound?
A5: A general and effective method for Boc protection involves reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
| Parameter | Condition |
| Reagents | This compound (1.0 equiv.), (Boc)₂O (1.1-1.5 equiv.), Triethylamine (TEA, 1.1-1.5 equiv.) or DMAP (cat.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
Q6: Can the Boc group be cleaved under my Suzuki coupling conditions?
A6: While the Boc group is generally stable to the basic conditions of many cross-coupling reactions, cleavage has been reported, particularly under microwave heating or with certain strong bases.[13] If you observe concomitant deprotection, consider using a more robust protecting group like SEM or milder reaction conditions (e.g., a weaker base like K₂CO₃, lower temperature).
Q7: What are the best practices for removing the SEM protecting group?
A7: The SEM group is typically removed under acidic conditions or with a fluoride source.
| Deprotection Method | Reagents & Conditions | Yield | Reference |
| Fluoride-based | Tetrabutylammonium fluoride (TBAF) in THF, reflux | 98% | [10][11] |
| Acid-based | Hydrochloric acid (HCl) in Ethanol (EtOH), reflux | 94% | [10][11] |
| Lewis Acid-based | Tin tetrachloride (SnCl₄) in Dichloromethane (CH₂Cl₂), 0 °C to RT | Excellent | [9] |
| Lewis Acid-based | Magnesium bromide (MgBr₂) in Ether/Nitromethane | Good | [14] |
Note: Yields are substrate-dependent and should be considered illustrative.
Experimental Protocols
Protocol 1: Boc Protection of this compound
Objective: To synthesize 1-Boc-3,6-dibromo-1H-indazole to prevent N-alkylation in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add TEA (1.2 equiv.) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected indazole.
Protocol 2: SEM Protection of this compound
Objective: To synthesize an N-SEM protected indazole, suitable for robust reaction conditions or directed C3-lithiation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Suspend NaH (1.2 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add SEM-Cl (1.1 equiv.) dropwise.[11]
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to separate the N1 and N2 isomers if necessary.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,6-Dibromo-1H-indazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3,6-Dibromo-1H-indazole. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method for the synthesis of this compound is the direct bromination of 6-bromo-1H-indazole. This approach typically involves treating 6-bromo-1H-indazole with a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent like acetic acid or a chlorinated solvent.[1]
Q2: What are the primary challenges that can impact the yield and purity of this compound synthesis?
A2: The main challenges include controlling the regioselectivity of the second bromination, preventing over-bromination which can lead to tri-brominated species, and effectively purifying the final product from starting material and side products.[1] Incomplete reactions and the formation of undesired isomers are common pitfalls that can significantly lower the overall yield.[1]
Q3: How can I monitor the progress of the bromination reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] By comparing the reaction mixture to the starting material (6-bromo-1H-indazole), you can determine when the starting material has been consumed and the desired product has been formed.
Q4: What are the typical impurities found in crude this compound?
A4: Common impurities can include unreacted 6-bromo-1H-indazole, over-brominated products (e.g., 3,5,6-tribromo-1H-indazole), and potentially other regioisomers depending on the reaction conditions.[3] Residual solvents from the reaction and purification steps are also common.[3]
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound can be achieved through several methods. Recrystallization is a common and effective technique for solid compounds, provided a suitable solvent system is identified.[3] Column chromatography using silica gel is another versatile method for separating the desired product from impurities with different polarities.[2][3]
Troubleshooting Guide
Below is a table summarizing common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure proper stoichiometry of reagents. |
| Decomposition of starting material or product. | - Use milder reaction conditions.- Ensure the reaction is performed under an inert atmosphere if necessary. | |
| Product loss during workup. | - Optimize extraction and washing procedures.- Ensure the correct pH is used during aqueous washes to minimize product solubility in the aqueous layer. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination leading to tri-substituted indazoles. | - Add the brominating agent dropwise and at a controlled temperature.- Use the correct stoichiometry of the brominating agent.[2] |
| Formation of undesired regioisomers. | - Optimize the reaction solvent and temperature to favor the desired isomer.- Some brominating agents may offer better regioselectivity. | |
| Product is Difficult to Purify | Presence of closely related impurities (e.g., isomers). | - Utilize a high-efficiency purification technique such as preparative HPLC.- Optimize the solvent system for column chromatography to achieve better separation. |
| Oily or non-crystalline product. | - Attempt co-distillation with a suitable solvent to remove residual impurities.- Try different solvent systems for recrystallization. | |
| Inconsistent Results on Scale-Up | Poor temperature control in a larger reactor. | - Use a reactor with a jacketed cooling/heating system for better heat transfer.- Control the rate of addition of exothermic reagents.[2] |
| Inefficient mixing. | - Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.[2] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on the direct bromination of 6-bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromo-1H-indazole in glacial acetic acid.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid (or NBS portion-wise) to the stirred solution while maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
-
Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Visualizations
Synthesis Pathway
Caption: A simplified reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 3,6-Dibromo-1H-indazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,6-Dibromo-1H-indazole. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate a smooth scale-up process from the laboratory to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent and scalable two-step synthetic route is often employed. The process typically begins with the synthesis of 6-Bromo-1H-indazole from a commercially available precursor like 4-bromo-2-methylaniline through a diazotization and cyclization reaction.[1] The subsequent step involves the regioselective bromination of 6-Bromo-1H-indazole at the C3 position to yield the final product, this compound.
Q2: What are the critical safety precautions for this synthesis?
A2: The synthesis involves hazardous reagents that require strict safety protocols.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators, chemical-resistant gloves, safety goggles, and a lab coat.[2] An emergency station with a safety shower and eyewash should be readily accessible.
-
Isoamyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.
-
Exothermic Reactions: The diazotization and bromination steps can be highly exothermic.[2] On a large scale, it is crucial to ensure efficient heat management through a jacketed reactor and controlled, slow addition of reagents to prevent runaway reactions.[2]
Q3: What are the common side products, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, over-brominated species, and regioisomers.[3]
-
Over-bromination: The formation of tri-bromo-substituted indazoles can occur. This is minimized by carefully controlling the stoichiometry of the brominating agent (e.g., bromine) and adding it dropwise while monitoring the reaction's progress via TLC or HPLC.[2]
-
Regioisomers: While bromination of 6-bromo-1H-indazole is generally selective for the C3 position, small amounts of other isomers may form. Purification by recrystallization or column chromatography is essential to remove these impurities.[3]
-
Unreacted 6-Bromo-1H-indazole: Incomplete reaction can leave residual starting material. To minimize this, ensure adequate reaction time and temperature.[3]
Q4: How can the purity of the final product be reliably assessed?
A4: The purity of this compound should be determined using a combination of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative assessment of purity and detecting minor impurities.[2] Structural confirmation and identification of impurities are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3] Melting point analysis can also serve as a preliminary indicator of purity.[2]
Q5: What are the primary challenges when scaling up this synthesis?
A5: Scaling up from the lab to a pilot plant introduces several challenges:
-
Heat Management: As mentioned, the exothermic nature of diazotization and bromination requires a robust cooling system in larger reactors.[2]
-
Reagent Addition: The rate of reagent addition, particularly bromine, must be carefully controlled on a larger scale to maintain the optimal reaction temperature and prevent localized high concentrations that can lead to side products.[2]
-
Mixing Efficiency: Ensuring homogeneous mixing in a large reactor is critical for consistent reaction progress and temperature distribution. Inefficient mixing can lead to incomplete reactions or the formation of impurities.[2]
-
Product Isolation and Handling: Handling larger quantities of solids, especially during filtration and drying, requires appropriate equipment to ensure efficiency and safety.
Experimental Protocols and Data
A reliable method for synthesizing this compound involves two main stages.
Stage 1: Synthesis of 6-Bromo-1H-indazole
This procedure is adapted from a known large-scale synthesis protocol.[1]
Experimental Protocol:
-
Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while keeping the temperature below 40°C. Stir for approximately 50 minutes.
-
Diazotization & Cyclization: To the mixture, add potassium acetate (0.5 eq) followed by the slow addition of isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.
-
Work-up and Hydrolysis: After cooling to 25°C, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to facilitate hydrolysis.
-
Isolation: Cool the acidic mixture to 20°C and adjust the pH to >10 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield 6-Bromo-1H-indazole.
Stage 2: Bromination of 6-Bromo-1H-indazole
This protocol is based on analogous halogenation reactions of the indazole scaffold.[4]
Experimental Protocol:
-
Dissolution: Dissolve 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or DMF in a reaction vessel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench any excess bromine.
-
Isolation and Purification: The product will often precipitate. Filter the solid, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Key Quantitative Parameters for Synthesis
| Parameter | Stage 1: Synthesis of 6-Bromo-1H-indazole | Stage 2: Synthesis of this compound |
| Key Reagents | 4-bromo-2-methylaniline, Acetic anhydride, Isoamyl nitrite, HCl, NaOH | 6-Bromo-1H-indazole, Bromine, Sodium thiosulfate |
| Solvent | Chloroform, Heptane | Acetic Acid or DMF |
| Reaction Temp. | Reflux at 68°C | 0°C to Room Temperature |
| Reaction Time | ~20 hours | 4-6 hours |
| Purity Assessment | HPLC, NMR, MS | HPLC, NMR, MS |
Troubleshooting Guide
Table 2: Common Issues and Solutions in Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Bromo-1H-indazole (Stage 1) | - Incomplete diazotization. - Inefficient cyclization. | - Ensure the reaction temperature is maintained during diazotization. - Use freshly prepared reagents. - Optimize reflux time and temperature for the cyclization step.[2] |
| Formation of Impurities (Over-bromination in Stage 2) | - Excess brominating agent used. - Poor temperature control during bromine addition. | - Use the correct stoichiometry of bromine (e.g., 1.1 eq). - Add the bromine solution dropwise at a controlled rate, keeping the temperature low.[2] - Monitor the reaction closely by TLC/HPLC. |
| Difficulty in Product Isolation | - Product is partially soluble in the aqueous layer during work-up. - Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to minimize product solubility.[2] - For emulsions, add a small amount of brine to break the emulsion.[2] |
| Inconsistent Results on Scale-Up | - Poor temperature control in a larger reactor. - Inefficient mixing. | - Use a jacketed reactor with an efficient cooling system.[2] - Control the addition rate of exothermic reagents carefully. - Select an appropriate stirrer and agitation speed for the reactor size and viscosity.[2] |
| Product Purification Challenges | - Co-elution of impurities during column chromatography. - Oiling out during recrystallization. | - For chromatography, experiment with different solvent systems (e.g., ethyl acetate/heptane) to improve separation.[5] - For recrystallization, test various solvents or solvent mixtures. Ensure the product has high solubility in hot solvent and low solubility when cold.[5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-stage synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
Spectroscopic Analysis for the Structure Confirmation of 3,6-Dibromo-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structure confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3,6-Dibromo-1H-indazole. By presenting experimental data from analogous compounds, this document serves as a practical resource for researchers engaged in the synthesis and characterization of substituted indazoles.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data of Substituted Indazoles
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | NH (ppm) | Solvent |
| 1H-Indazole | 8.08 (s) | 7.77 (d) | 7.11 (m) | 7.55 (d) | 13.04 (br s) | DMSO-d₆[1] |
| 6-Bromo-1H-indazole | 8.03 (s) | 7.67-7.72 (m) | 7.24-7.26 (m) | 7.67-7.72 (m) | Not Reported | CD₃OD[2] |
| 6-Bromo-3-iodo-1H-indazole | - | 7.40 (d) | 7.33 (dd) | 7.82 (d) | 13.62 (s) | DMSO-d₆[3] |
| Predicted: this compound | - | ~7.5-7.8 | ~7.3-7.5 | ~7.8-8.0 | ~13-14 | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data of Substituted Indazoles
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| 1H-Indazole | 134.77 | 120.96 | 120.86 | 126.80 | 109.71 | 123.13 | 140.01 | CDCl₃[4] |
| Predicted: 6-Bromo-1H-indazole | ~135.0 | ~110.0 | ~122.0 | ~125.0 | ~118.0 | ~120.0 | ~140.0 | -[2] |
| Predicted: this compound | ~120-125 | ~122-125 | ~123-126 | ~128-131 | ~115-120 | ~118-122 | ~140-142 | - |
Table 3: Infrared (IR) Spectroscopy Data of Substituted Indazoles
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic (cm⁻¹) | C=C Aromatic (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 1H-Indazole | ~3148 | ~3000-3100 | ~1619, 1470 | - |
| Predicted: 6-Bromo-1H-indazole | ~3200-3400 | ~3100 | ~1450-1600 | ~500-600 |
| Predicted: this compound | ~3200-3400 | ~3100 | ~1450-1600 | ~500-600 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ m/z |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 118 |
| 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 196, 198 |
| This compound | C₇H₄Br₂N₂ | 275.93 | 274, 276, 278 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5][6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the sample's properties.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used.[8] Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).[8]
-
Data Analysis: Identify the molecular ion peak ([M]⁺). For halogenated compounds, observe the characteristic isotopic pattern.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly onto the ATR crystal.[2] Alternatively, prepare a KBr pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin disk.[8]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. Then, acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation.
References
- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Determining Absolute Stereochemistry: Evaluating X-ray Crystallography with 3,6-Dibromo-1H-indazole Against VCD and Mosher's Method
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure, specifically its absolute stereochemistry, is paramount. The spatial arrangement of atoms in a chiral molecule dictates its pharmacological activity, with different enantiomers often exhibiting varied therapeutic effects or even toxicity. This guide provides an objective comparison of three powerful techniques for elucidating absolute configuration: X-ray crystallography utilizing a heavy-atom chiral derivatizing agent (hypothetically, 3,6-dibromo-1H-indazole), Vibrational Circular Dichroism (VCD), and the widely-used Mosher's method based on Nuclear Magnetic Resonance (NMR) spectroscopy.
The selection of an appropriate analytical method hinges on a variety of factors including the physical state of the sample, the quantity of material available, and the desired level of certainty in the stereochemical assignment. This document offers a comprehensive overview of each technique, supported by detailed experimental protocols and a comparative analysis of their key performance metrics to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Analysis of Key Performance Metrics
The following table summarizes the core attributes of the three methods, providing a clear framework for comparison. The use of this compound is presented as a representative example of a heavy-atom derivatization strategy for X-ray crystallography, designed to enhance the anomalous dispersion signal for an unambiguous stereochemical assignment.
| Feature | X-ray Crystallography (with this compound Derivatization) | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR Spectroscopy) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal of a derivatized molecule. The heavy bromine atoms in the derivatizing agent enhance anomalous dispersion, allowing for direct determination of the absolute 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] The experimental spectrum is compared to a computationally predicted spectrum to assign the absolute configuration.[5] | Involves the formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid). The distinct NMR chemical shifts of these diastereomers allow for the deduction of the stereochemistry at the reaction site.[6][7][8] |
| Sample State | Solid (high-quality single crystal) | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams[9] | 5-15 mg (recoverable)[3][4] | Sub-milligram to milligrams |
| Analysis Time | Days to weeks (including derivatization and crystallization) | Hours to a day (including measurement and computation)[3] | 4-6 hours of active effort over 1-2 days[6][7][8] |
| Accuracy/Confidence | Very high; considered the "gold standard" when successful. The Flack parameter provides a reliable measure of confidence in the assignment.[10] | High; provides a reliable assignment when a good correlation between experimental and calculated spectra is achieved. | High for many secondary alcohols and amines, but can be ambiguous in certain cases.[1] |
| Key Limitations | Derivatization may fail or alter the molecule's ability to crystallize. Growing a high-quality single crystal is often a significant bottleneck.[3][11] | Requires access to a VCD spectrometer and computational resources. The accuracy of the result is dependent on the quality of the computational model.[5][10] | Requires a suitable functional group (e.g., hydroxyl, amine) for derivatization. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.[12][13] |
Visualizing the Methodologies
To further elucidate the practical application of these techniques, the following diagrams illustrate the experimental workflow for the heavy-atom derivatization X-ray crystallography method and a decision-making flowchart for selecting the most appropriate technique.
Caption: Experimental workflow for determining absolute stereochemistry via heavy-atom derivatization and X-ray crystallography.
Caption: Decision-making flowchart for choosing a suitable method for absolute stereochemistry determination.
Detailed Experimental Protocols
X-ray Crystallography with this compound Derivatization (Hypothetical Protocol)
This protocol outlines the general steps for using a heavy-atom containing chiral derivatizing agent.
-
Derivatization:
-
React the chiral molecule (containing a suitable functional group like a carboxylic acid or alcohol) with an activated form of enantiomerically pure this compound. This reaction would form a covalent bond, creating a diastereomeric derivative.
-
The reaction conditions (solvent, temperature, catalyst) would need to be optimized to ensure a high yield and prevent racemization.
-
-
Purification:
-
Separate the resulting diastereomer from any unreacted starting materials and byproducts using standard chromatographic techniques (e.g., flash column chromatography or HPLC).
-
-
Crystallization:
-
Grow a high-quality single crystal of the purified diastereomer. This critical step often requires screening a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[9]
-
-
Data Collection and Structure Determination:
-
Mount the single crystal on a diffractometer and collect X-ray diffraction data. The presence of the heavy bromine atoms is crucial for producing significant anomalous scattering.[2]
-
Solve and refine the crystal structure using appropriate software. The absolute configuration is determined by analyzing the anomalous diffraction data, often quantified by the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration with high confidence.[10]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-15 mg of the chiral sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent choice is important to avoid interfering vibrational bands.[3] The sample is recoverable after the experiment.
-
-
Spectral Measurement:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Multiple scans are typically averaged over several hours to achieve a good signal-to-noise ratio.[3]
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian) to identify all low-energy conformers.
-
Optimize the geometry of each conformer and calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[4]
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of the individual conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite.[5]
-
Mosher's Method (NMR Spectroscopy)
This protocol is for determining the absolute configuration of a chiral secondary alcohol.
-
Preparation of Diastereomeric Esters:
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to assign all relevant proton signals.[11]
-
-
Data Analysis:
-
For each corresponding proton on either side of the stereocenter, calculate the chemical shift difference (Δδ) using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Analyze the signs of the Δδ values. According to Mosher's model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the spatial distribution of these positive and negative Δδ values, the absolute configuration of the chiral center can be deduced.[6][14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biotools.us [biotools.us]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. individual.utoronto.ca [individual.utoronto.ca]
- 14. Mosher ester derivatives [sites.science.oregonstate.edu]
A Comparative Guide to HPLC Purity Analysis of Synthesized 3,6-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of novel compounds for pharmaceutical and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 3,6-Dibromo-1H-indazole. The information presented is based on established analytical methodologies for structurally related brominated indazole compounds, offering a robust framework for researchers.
Introduction to Purity Analysis of this compound
This compound is a heterocyclic compound with potential applications as a building block in medicinal chemistry. Ensuring its purity is paramount for the reliability of subsequent research and the safety of potential drug candidates. The synthesis of this compound can result in various impurities, including starting materials, byproducts from side reactions (e.g., over-bromination leading to tri-bromo species or regioisomers), residual solvents, and degradation products.[1][2] HPLC is a powerful and widely used technique for separating and quantifying these impurities.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a primary method for purity analysis, other techniques offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the quantification of volatile impurities.
Table 1: Comparison of Purity Analysis Methods
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a stationary and mobile phase.[3] | Separation based on volatility and interaction with a stationary phase. | Quantification against an internal standard based on nuclear magnetic resonance signals.[3] | Separation of ions based on their mass-to-charge ratio.[1] |
| Purity Assay (% w/w) | Typically ≥99% | Typically ≥99% | Can provide high accuracy (e.g., 99.2 ± 0.2).[3] | Primarily for identification; quantification is more complex. |
| Precision (RSD, %) | < 0.5[3] | < 1.5[3] | < 1.0[3] | Varies |
| Analysis Time per Sample | ~30 min[3] | ~25 min[3] | ~15 min[3] | < 10 min |
| Strengths | High resolution, sensitive for chromophoric compounds, well-established.[3] | Excellent for volatile and thermally stable compounds. | Provides structural information, is a primary method, and does not require a reference standard of the analyte.[3] | High sensitivity, provides molecular weight information, and can be coupled with HPLC (LC-MS) for impurity identification.[1] |
| Limitations | Requires a chromophore for UV detection, is not suitable for volatile compounds, and is a non-primary method.[3] | The sample must be volatile and thermally stable. | Lower sensitivity than HPLC, and requires a pure internal standard.[3] | Quantification can be challenging, and matrix effects can interfere. |
| Typical Use Case | Routine purity testing and impurity profiling. | Analysis of residual solvents and volatile impurities. | Absolute quantification and structural confirmation. | Impurity identification and structural elucidation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a general-purpose reversed-phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.[1][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound sample.
-
Dissolve the sample in 1 mL of a suitable diluent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[3][4]
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for calibration.[4]
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Logical Framework for Method Selection
The selection of an appropriate analytical technique for purity determination is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing the most suitable method(s).
Caption: Logic for selecting a purity analysis method.
Conclusion
For routine purity analysis of synthesized this compound, HPLC with UV detection stands out as a robust, precise, and high-throughput method. However, for a comprehensive purity profile, especially during process development and for regulatory submissions, a multi-technique approach is often necessary. GC is invaluable for assessing volatile impurities, while qNMR provides an orthogonal, primary method for quantification and structural verification. LC-MS is the gold standard for the identification of unknown impurities. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and purity of their synthesized compounds.
References
A Comparative Guide to 3,6-Dibromo-1H-indazole and Other Halogenated Indazoles for Researchers
For researchers, scientists, and drug development professionals, the halogenated indazole scaffold represents a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparison of 3,6-Dibromo-1H-indazole with other mono- and di-halogenated indazoles, focusing on their synthesis, biological activity, and applications in drug discovery.
The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to mimic the purine base of ATP and interact with the hinge region of kinases. The introduction of halogen atoms onto this scaffold serves multiple purposes: it provides synthetic handles for further functionalization through cross-coupling reactions, modulates the electronic properties of the ring system, and can directly influence binding affinity and selectivity for target proteins. This comparative analysis will delve into the nuances of different halogenation patterns, with a special focus on this compound, to inform rational drug design and development.
Synthetic Strategies and Comparative Yields
| Halogenated Indazole | Synthetic Method | Reported Yield (%) | Reference |
| 3-Bromo-5-nitro-1H-indazole | Bromination of 5-nitro-1H-indazole | 95% | [1] |
| 6-Bromo-1H-indazole | Cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate | 76-89.1% | [2] |
| 6-Bromo-3-iodo-1H-indazole | Iodination of 6-bromo-1H-indazole | 71.2% | [3] |
| 5-Bromo-4-fluoro-1H-indazole | Multi-step synthesis from 3-fluoro-2-methylaniline | ~31% (overall) | [4] |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Regioselective bromination and cyclization | 38-45% (overall) | [5] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions and scales.
Comparative Biological Activity of Halogenated Indazole Derivatives
Halogenated indazoles are crucial intermediates in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). The position and nature of the halogen substituents play a critical role in determining the inhibitory potency and selectivity of the final compounds.
While direct biological activity data for simple halogenated indazoles is limited, the analysis of more complex derivatives provides a clear indication of the structure-activity relationship (SAR).
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.
| Indazole Core | Derivative Structure | Target Kinase | IC50 (nM) |
| 6-Bromo-1H-indazole | Complex derivatives from patent literature | VEGFR-2 | Varies |
| Not Specified | Axitinib (approved drug) | VEGFR-2 | 0.2 |
| Not Specified | Pazopanib (approved drug) | VEGFR-2 | 30 |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.
PLK4 Inhibition
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.
| Indazole Core | Derivative Structure | Target Kinase | IC50 (nM) |
| 6-Bromo-1H-indazole | N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 |
| Not Specified | CFI-400945 | PLK4 | 2.8 |
| Not Specified | Centrinone | PLK4 | 2.71 |
The data suggests that the 6-bromo substitution on the indazole ring is a favorable feature for potent kinase inhibition, serving as a versatile anchor for building highly active molecules.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
General Synthesis of Halogenated Indazoles (Example: 6-Bromo-1H-indazole)
This protocol describes the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization.[6]
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Chloroform
-
Heptane
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
Procedure:
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.
-
Work-up and Hydrolysis: After cooling, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromoindazoles
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of bromoindazoles with boronic acids.
Materials:
-
Bromoindazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
Procedure:
-
In a reaction vessel, combine the bromoindazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 140°C. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of compounds against kinases like VEGFR-2 and PLK4.[7][8][9]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2 or PLK4)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR-2, or a specific peptide substrate for PLK4)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be kept below 1%.
-
Add the diluted test compounds or vehicle control (DMSO in buffer) to the wells of the assay plate.
-
Prepare a master mix containing the kinase enzyme and substrate in kinase assay buffer. Add this mix to the wells.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general workflow for kinase inhibitor evaluation.
Caption: VEGFR-2 signaling pathway and the point of inhibition by halogenated indazole derivatives.
Caption: Role of PLK4 in centriole duplication and its inhibition by halogenated indazole derivatives.
References
- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 2. 6-Bromoindazole synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3,6-Dibromo-1H-indazole and 3,6-dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Halogenated indazoles, in particular, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative overview of the reported biological activities of 3,6-Dibromo-1H-indazole and 3,6-dichloro-1H-indazole.
While direct head-to-head comparative studies of these two specific molecules are limited in publicly available literature, this guide synthesizes the existing data on closely related analogues to provide insights into their potential therapeutic applications. We will explore their known activities, present relevant experimental protocols, and visualize key experimental workflows.
Overview of Biological Activities
Derivatives of 6-bromo-1H-indazole have been investigated for their potential as both anticancer and antimicrobial agents.[1][2][3] In contrast, studies on chloro-substituted indazoles have highlighted their potential in targeting parasitic diseases, such as leishmaniasis.[4] The core indazole structure is also a well-established pharmacophore for the development of protein kinase inhibitors, which are crucial in cancer therapy.[5][6][7]
Quantitative Comparison of Biological Activity
A direct quantitative comparison of the biological activity of this compound and 3,6-dichloro-1H-indazole is challenging due to the lack of studies that evaluate both compounds under the same experimental conditions. The following table summarizes the types of biological activities investigated for derivatives of these compounds, providing a qualitative comparison of their explored therapeutic areas.
| Biological Activity | This compound Derivatives | 3,6-dichloro-1H-indazole Derivatives |
| Anticancer | Investigated against various cancer cell lines.[1][2] | Derivatives have been synthesized and evaluated as potential anticancer agents.[7] |
| Antimicrobial | Show moderate to good inhibition against bacterial and fungal strains.[3] | Derivatives have been explored for their antileishmanial activity.[4] |
| Kinase Inhibition | The indazole scaffold is a known kinase inhibitor; bromo-substitution can influence activity.[6][7] | The indazole scaffold is a known kinase inhibitor; chloro-substitution can influence activity.[6][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key biological assays relevant to the evaluation of indazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound or 3,6-dichloro-1H-indazole) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[9][10]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This is a general protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases of interest.
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and various concentrations of the test compound.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at an optimal temperature for the kinase for a set period.
-
Detection: The reaction is stopped, and the kinase activity is measured. This can be done through various methods, such as quantifying the amount of phosphorylated substrate or the amount of ATP consumed, often using luminescence- or fluorescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols and a hypothetical signaling pathway that could be targeted by these indazole derivatives.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Reactivity of Bromine Atoms at the 3- and 6-Positions of Dibromoindazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents. In di-substituted indazoles, such as 3,6-dibromoindazole, the differential reactivity of the substituted positions offers a valuable opportunity for controlled, stepwise derivatization. This guide provides a comparative analysis of the reactivity of bromine atoms at the 3- and 6-positions of the indazole core, supported by experimental data from the literature, to aid in the strategic design of synthetic routes.
Executive Summary
While direct, head-to-head quantitative comparisons of the reactivity of the C3-Br and C6-Br bonds in 3,6-dibromoindazole under identical reaction conditions are not extensively documented in publicly available literature, a qualitative assessment can be made based on the electronic properties of the indazole ring and evidence from related functionalization reactions. The C3 position is generally more susceptible to initial functionalization in palladium-catalyzed cross-coupling reactions due to the electronic nature of the pyrazole ring. However, the choice of catalyst, ligands, and reaction conditions can be modulated to achieve selectivity for either position.
Comparative Reactivity Analysis
The difference in reactivity between the bromine atoms at the 3- and 6-positions of the indazole ring stems from the electronic distribution within the heterocyclic system. The pyrazole ring is electron-deficient, which influences the adjacent C3 position, while the C6 position is part of the benzene ring and is more influenced by the overall aromatic system.
Key Factors Influencing Reactivity:
-
Electronic Effects: The C3 position is adjacent to the nitrogen atoms of the pyrazole ring, making the C3-Br bond more polarized and generally more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.
-
Steric Hindrance: The steric environment around the C3 and C6 positions is relatively similar, suggesting that electronic factors are the primary driver of differential reactivity.
-
Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent system can significantly influence the regioselectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed in Suzuki-Miyaura and Buchwald-Hartwig reactions to facilitate the coupling of aryl bromides.
Experimental Data and Protocols
The following sections provide examples of functionalization at the 3- and 6-positions of bromo-substituted indazoles. While not direct comparisons on the 3,6-dibromo scaffold, they offer insights into the feasibility and conditions for selective reactions.
Functionalization at the C3-Position
The C3 position of the indazole ring is a common site for functionalization. The bromine atom at this position serves as a versatile handle for introducing a variety of substituents via cross-coupling chemistry.
Table 1: Representative Suzuki-Miyaura Coupling at the C3-Position of a 6-Substituted Indazole
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 3-Bromo-6-(trifluoromethyl)-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-indazole | ~85% (estimated based on similar reactions) |
Experimental Protocol: Suzuki-Miyaura Coupling at the C3-Position
A reaction vessel is charged with 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and potassium carbonate (2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed 1,4-dioxane and water (4:1 v/v) are then added. The reaction mixture is heated to 90 °C and stirred for 12-16 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Functionalization at the C6-Position
Selective functionalization at the C6 position in the presence of a halogen at C3 is less commonly reported, suggesting a generally higher reactivity of the C3-Br bond. However, careful optimization of reaction conditions can potentially favor substitution at C6.
Table 2: Representative Buchwald-Hartwig Amination at the C6-Position
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 6-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 6-(Morpholino)-1H-indazole | High (based on general procedures) |
Experimental Protocol: Buchwald-Hartwig Amination at the C6-Position
To an oven-dried Schlenk tube under an inert atmosphere, add 6-bromo-1H-indazole (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.). Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by the amine (e.g., morpholine, 1.2 eq.). The reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1]
Visualization of Key Processes
To further illustrate the synthetic transformations discussed, the following diagrams depict a generalized experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selective functionalization of 3,6-dibromoindazole presents a valuable strategy for the synthesis of complex indazole derivatives. Based on the available literature, the bromine atom at the C3 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C6 position. This differential reactivity can be exploited to achieve regioselective mono-functionalization. However, it is crucial for researchers to perform careful reaction optimization, including the screening of catalysts, ligands, bases, and solvents, to achieve the desired selectivity for their specific substrate and coupling partner. Further studies directly comparing the reactivity of the two positions under various conditions would be highly beneficial to the scientific community.
References
A Comparative Guide to In Vitro Kinase Assay Protocols for 3,6-Dibromo-1H-indazole Derivatives
This guide provides a detailed protocol for assessing the inhibitory activity of novel 3,6-Dibromo-1H-indazole derivatives against selected protein kinases. The indazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring in ATP, which allows it to function as a competitive inhibitor at the kinase active site.[1] Derivatives of bromo-indazole have demonstrated inhibitory activity against key signaling kinases implicated in diseases like cancer.[1][2]
This document outlines a luminescence-based in vitro kinase assay, specifically the ADP-Glo™ Kinase Assay, to determine the half-maximal inhibitory concentration (IC50) of test compounds. This method quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and suitability for a broad range of kinases.[3][4] The protocol is designed for researchers, scientists, and drug development professionals to compare the potency and selectivity of newly synthesized indazole derivatives against established inhibitors.
Comparative Kinase Inhibition Profile
The primary goal of this protocol is to determine and compare the IC50 values of this compound derivatives against different kinase targets. For this guide, we will use two representative kinases: Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, and Polo-like Kinase 4 (PLK4), a serine/threonine kinase. Axitinib and CFI-400945 will be used as reference inhibitors for comparison.
Table 1: Comparative IC50 Values for FGFR1 Kinase
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative 1 | FGFR1 | 15.8 |
| This compound Derivative 2 | FGFR1 | 89.2 |
| Axitinib (Control) | FGFR1 | 2.5 |
Table 2: Comparative IC50 Values for PLK4 Kinase
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative 1 | PLK4 | 450.7 |
| This compound Derivative 2 | PLK4 | 25.1 |
| CFI-400945 (Control) | PLK4 | 0.8 |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro kinase assay protocol for determining the IC50 values of the test compounds.
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for a 384-well plate format. All reactions should be performed in triplicate.
1. Materials and Reagents
-
Kinases: Purified, recombinant human FGFR1 and PLK4.
-
Substrates: Appropriate peptide or protein substrate for each kinase.
-
Test Compounds: this compound derivatives and control inhibitors (Axitinib, CFI-400945) dissolved in 100% DMSO.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Buffers: Kinase-specific reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Plates: White, opaque 384-well assay plates.
-
Equipment: Multichannel pipettor, plate shaker, luminescence-capable plate reader.
2. Preparation of Reagents
-
Test Compound Dilution Plate:
-
Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.
-
Start with a high concentration (e.g., 1 mM) to generate a full dose-response curve.
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a no-enzyme control for 100% inhibition.
-
-
Kinase Solution (2X):
-
Dilute the kinase enzyme stock to a 2X working concentration in the kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.[5]
-
-
ATP/Substrate Solution (2X):
3. Assay Procedure
-
Compound Addition: Add 1 µL of the serially diluted compounds or DMSO controls to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 10 µL of the 2X Kinase Solution to each well. Mix the plate on an orbital shaker for 1 minute.
-
Pre-incubation: Cover the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the kinases before the reaction starts.[6]
-
Reaction Initiation: Add 10 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.
-
Kinase Reaction Incubation: Mix the plate on a shaker for 1 minute, then cover and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 20% of the ATP is consumed.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Mix on a shaker for 2 minutes and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a light signal. Mix on a shaker for 2 minutes and incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[4]
4. Data Analysis and IC50 Determination
-
Normalize Data: The raw luminescence data should be normalized. The average signal from the DMSO-only wells (no inhibitor) represents 0% inhibition (maximum kinase activity), and the signal from the no-enzyme wells represents 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_TestWell - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Generate Dose-Response Curves: Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Determine the IC50 value by fitting the dose-response curve data to a four-parameter logistic (sigmoidal) model using appropriate software such as GraphPad Prism.[6] The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. assayquant.com [assayquant.com]
- 6. benchchem.com [benchchem.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com.br [promega.com.br]
A Comparative Guide to the Synthesis of 3,6-Dibromo-1H-indazole for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3,6-Dibromo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, conditions, and starting materials to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two principal strategies for the synthesis of this compound are outlined:
-
Route A: Two-Step Synthesis via Bromination of 6-Bromo-1H-indazole. This common approach involves the initial synthesis of 6-Bromo-1H-indazole followed by a regioselective bromination at the C3 position.
-
Route B: Cyclization of a Dibrominated Precursor. This method focuses on the construction of the indazole ring from a starting material that already contains both bromine atoms, typically through a diazotization and cyclization sequence.
The following diagram illustrates the logical flow of these synthetic pathways.
Comparative Analysis of 3,6-Dibromo-1H-indazole Analogs in Preclinical Research
A detailed examination of the structure-activity relationships (SAR) of 3,6-dibromo-1H-indazole analogs reveals their potential as versatile scaffolds in drug discovery, particularly in oncology. This guide provides a comparative analysis of their biological activity, supported by experimental data and protocols, to aid researchers in the development of novel therapeutics.
The 1H-indazole core is a well-established pharmacophore known for its ability to mimic the purine ring of ATP, enabling competitive inhibition at the active sites of various kinases.[1] The strategic placement of bromine atoms at the 3 and 6 positions of the indazole ring offers opportunities for diverse chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.[1]
Antitumor Activity and Kinase Inhibition
Research has demonstrated that derivatives of the 6-bromo-1H-indazole scaffold exhibit significant antitumor properties. These compounds have been investigated as inhibitors of several key kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of the substituents introduced onto the indazole core. For instance, in a series of 1H-indazole-3-amine derivatives, compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[4][5][6][7] Notably, this compound also showed significant selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM).[4][5][6][7] The pro-apoptotic activity of compound 6o was linked to the inhibition of the Bcl2 family and the p53/MDM2 pathway.[4][5]
In another study, the pyridyl analogue 2f of a series of indazole derivatives demonstrated improved antiproliferative activity against 4T1, HepG2, and MCF-7 cancer cell lines, with IC50 values of 0.23 µM, 0.80 µM, and 0.34 µM, respectively.[8] This compound was found to induce apoptosis in 4T1 cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[8] The study highlighted that a suitable alkyl substituent at the N4 position of the piperazinyl group was favorable for activity, whereas no substitution or a bulky substituent diminished the antiproliferative effects.[8]
The following table summarizes the in vitro antiproliferative activity of selected 3,6-disubstituted indazole analogs.
| Compound | R3 Substituent | R6 Substituent | Cell Line | IC50 (µM) |
| 6o | Amine | Varies | K562 | 5.15[4][5][6][7] |
| 6o | Amine | Varies | HEK-293 | 33.2[4][5][6][7] |
| 2f | Varies | Pyridyl with piperazinyl | 4T1 | 0.23[8] |
| 2f | Varies | Pyridyl with piperazinyl | HepG2 | 0.80[8] |
| 2f | Varies | Pyridyl with piperazinyl | MCF-7 | 0.34[8] |
Experimental Protocols
General Synthesis of 6-Bromo-3-iodo-1H-indazole
A common starting material for the synthesis of 3,6-disubstituted indazole analogs is 6-bromo-3-iodo-1H-indazole. The general synthetic procedure is as follows:
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium hydroxide (KOH) (2.0 equivalents) is added.[8] A solution of iodine (I2) (1.5 equivalents) in DMF is then added dropwise to the mixture, which is stirred at room temperature for 3 hours.[8] The reaction mixture is subsequently poured into an aqueous solution to precipitate the product, which is then collected.[8]
Alternatively, a mixture of 6-bromo-1H-indazole (1.0 equivalent) and N-iodosuccinimide (NIS) (1.5 equivalents) in DMF can be stirred at room temperature for 4 hours.[2] The reaction mixture is then poured into water, and saturated aqueous ammonium chloride is added. The resulting precipitate is filtered, washed with water, and dried under a vacuum to yield 6-bromo-3-iodo-1H-indazole.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 3,6-Dibromo-1H-indazole-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of a wide array of kinases, many of which are implicated in cancer and other diseases. The strategic derivatization of the indazole ring, particularly with bromine atoms at the 3 and 6 positions, provides a versatile platform for synthesizing targeted inhibitors with enhanced potency and selectivity. This guide provides a comparative analysis of the efficacy of inhibitors derived from the 3,6-Dibromo-1H-indazole scaffold, with a focus on their primary biological targets and a comparison with alternative inhibitors.
Key Biological Targets of Indazole-Based Inhibitors
Research has demonstrated that the indazole core can be effectively tailored to target several critical protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Key targets for which this compound serves as a valuable starting material include Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Phosphoinositide 3-kinases (PI3Ks).
Signaling Pathway of Key Kinase Targets
Caption: Signaling pathways of PI3K, VEGFR, and PLK4.
Comparative Efficacy of Indazole-Based Inhibitors
The following tables summarize the in-vitro efficacy of representative this compound-derived inhibitors against their primary kinase targets, alongside a comparison with established, alternative inhibitors.
PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The development of selective PLK4 inhibitors is a promising strategy for cancer therapy.[1]
| Inhibitor Name/Code | Scaffold | Target(s) | IC50 (nM) | Reference |
| CFI-400945 | Indazole-based | PLK4 | 2.8 | [1] |
| Axitinib | Indazole-based | VEGFR, PLK4 | 4.2 (Ki) | [1] |
| Centrinone | Pyrazolopyrimidine | PLK4 | 4.7 | N/A |
| Rigosertib | Styryl Benzyl Sulfone | PLK1, PLK4 | >1000 (PLK4) | N/A |
VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Several indazole-based inhibitors have been developed to target this pathway.[2]
| Inhibitor Name/Code | Scaffold | Target(s) | IC50 (nM) | Reference |
| Axitinib | Indazole-based | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | [1] |
| Pazopanib | Indazole-based | VEGFR1/2/3, PDGFR, c-Kit | 10/30/47 | [2] |
| Sunitinib | Indolinone | VEGFRs, PDGFRs, c-Kit | 9 (VEGFR2) | N/A |
| Sorafenib | Bi-aryl urea | VEGFR2/3, PDGFRβ, Raf | 90 (VEGFR2) | N/A |
PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. The 6-bromo-1H-indazole scaffold is a key component in the synthesis of potent PI3K inhibitors.[3]
| Inhibitor Name/Code | Scaffold | Target(s) | IC50 (nM) | Reference |
| Indazole-based PI3Kα inhibitor | Indazole-based | PI3Kα | ~1-10 | [3] |
| Alpelisib (BYL719) | 2-aminothiazole | PI3Kα | 5 | N/A |
| Idelalisib | Quinazolinone | PI3Kδ | 2.5 | N/A |
| Buparlisib (BKM120) | Pyrimidine | Pan-PI3K | 52 (p110α) | N/A |
Experimental Protocols
The validation of kinase inhibitors relies on robust and reproducible experimental procedures. Below are detailed methodologies for key assays used to determine the efficacy of the inhibitors discussed.
General Workflow for Inhibitor Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation of inhibitors.
Synthesis of 3,6-Disubstituted-1H-indazole Derivatives via Suzuki Coupling
This protocol describes a general method for the functionalization of the this compound core.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq per bromine), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Purified recombinant kinase
-
Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., GST, His)
-
Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236)
-
Test compounds (serially diluted)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in the assay buffer.
-
In a 384-well plate, add the test compound, the Eu-labeled antibody, and the purified kinase. Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Phospho-Protein Levels
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
References
Unveiling the Selectivity Landscape of 1H-Indazole Derivatives: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.
While the broader class of 1H-indazole derivatives has seen extensive development, this report focuses on a selection of well-characterized compounds to illustrate the landscape of kinase selectivity. Although specific data on 3,6-dibromo-1H-indazole derivatives is sparse in publicly available literature, the analysis of related bromo-substituted and other 1H-indazole compounds provides critical insights into how substitution patterns on the indazole core influence inhibitory profiles across the human kinome. Understanding these nuances is critical for predicting both therapeutic efficacy and potential toxicities.[1]
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 (Bemcentinib) against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
| Data sourced from MedchemExpress and ACS Publications.[1] |
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
| Data sourced from MedchemExpress.[1] |
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1] |
Key Signaling Pathways
1H-indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the AXL and c-MET signaling pathways, which are potently inhibited by compounds like BMS-777607. Inhibition of these pathways can lead to decreased cell proliferation, survival, and migration.
Caption: Simplified AXL and c-MET signaling pathways and their inhibition by BMS-777607.
Experimental Protocols
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. Below is a generalized workflow for profiling a novel 1H-indazole derivative.
Caption: A general experimental workflow for kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[4]
Materials:
-
Purified recombinant kinases (a large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
1H-indazole derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1H-indazole-based compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well. To initiate the reaction, add a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60-120 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Chemoproteomic Profiling using Kinobeads
This technique allows for the assessment of inhibitor selectivity against endogenously expressed kinases in a cellular context.[5]
Principle: The "kinobeads" approach involves an affinity resin with immobilized non-selective kinase inhibitors that capture a broad range of kinases from a cell lysate.[5] By pre-incubating the lysate with a free inhibitor compound, one can competitively prevent the binding of its target kinases to the beads. The relative abundance of kinases captured by the beads in the presence versus absence of the test compound is then quantified by mass spectrometry to determine the inhibitor's targets and selectivity.[5]
Procedure Outline:
-
Cell Lysis: Prepare a cell lysate from the cell line of interest under conditions that preserve native protein conformations.
-
Competitive Binding: Incubate the cell lysate with various concentrations of the 1H-indazole derivative or a vehicle control (DMSO).
-
Kinase Enrichment: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not blocked by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, and then elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent decrease in binding of each kinase to the beads in the presence of the inhibitor to calculate apparent dissociation constants (Kd) and generate a comprehensive selectivity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Proper Disposal of 3,6-Dibromo-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3,6-Dibromo-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
Hazard Identification and Classification
Based on safety data sheets for structurally similar compounds, this compound is considered a hazardous substance.[4][5] It is classified as causing skin and eye irritation, and may be harmful if swallowed or inhaled.[2][4]
Summary of Hazard Information for Similar Brominated Indazoles:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.[1]
-
Designate a clearly labeled, dedicated waste container for "Halogenated Organic Waste".[1][6]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1][6]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste , as this complicates and increases the cost of disposal.[1]
-
-
Disposal of Pure or Unused this compound:
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Before washing, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[1][4]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with an afterburner and scrubber.[7]
-
Do not dispose of this compound down the drain or in regular trash. [1][5] Such actions can lead to environmental contamination and are a violation of regulatory standards.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe area.[3][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an inert absorbent material to gently sweep up the solid, avoiding dust generation.[2][6]
-
Collection: Place the swept-up material and any contaminated cleaning materials into the designated "Halogenated Organic Waste" container.[2][7]
-
Decontamination: Decontaminate the spill area according to your institution's established procedures.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3,6-Dibromo-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dibromo-1H-indazole was not available at the time of this document's creation. The following guidance is based on the safety profiles of structurally similar halogenated indazoles. It is imperative for all personnel to conduct a thorough, site-specific risk assessment before commencing any work with this compound. This information is intended for researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, emphasizing personal protective equipment (PPE), operational procedures, and waste management.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous brominated indazoles, this compound is anticipated to be harmful if swallowed and to cause skin and eye irritation.[1][2] Appropriate PPE is mandatory to minimize exposure and ensure laboratory safety.
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Eyes | Safety goggles with side-shields | Provides protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when a significant risk of splashing exists. |
| Body | Laboratory coat | A standard, fully-buttoned lab coat is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Verify that all necessary PPE is available and in good condition before starting work.
2. Handling the Compound:
-
Wear all required PPE as detailed in Table 1.
-
To prevent the formation of dust when handling the solid material, use appropriate tools such as a spatula for transfers.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[3][5]
Table 2: Disposal Guidelines for this compound
| Waste Type | Collection and Disposal Procedure |
| Solid this compound | Collect in a designated, labeled, and sealed "Halogenated Organic Waste" container.[3] |
| Contaminated Materials (e.g., gloves, weighing paper) | Place in a sealed bag and dispose of in the solid "Halogenated Organic Waste" container.[3] |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a "Halogenated Organic Liquid Waste" container. The glassware can then be washed according to standard procedures.[3] |
Key Disposal Principles:
-
Do Not dispose of this compound down the drain or in regular trash.[3]
-
Do Not mix halogenated waste with non-halogenated waste streams.[5]
-
All waste must be disposed of through a licensed hazardous waste disposal facility, typically via controlled incineration.[3]
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
